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  • Product: Bis(4-nitrophenyl) butanedioate
  • CAS: 33109-58-9

Core Science & Biosynthesis

Foundational

Chemical structure and properties of bis(4-nitrophenyl) butanedioate

An In-Depth Technical Guide to Bis(4-nitrophenyl) Butanedioate: Structure, Properties, and Applications as a Homobifunctional Crosslinker Executive Summary Bis(4-nitrophenyl) butanedioate, also known by its common synony...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Bis(4-nitrophenyl) Butanedioate: Structure, Properties, and Applications as a Homobifunctional Crosslinker

Executive Summary

Bis(4-nitrophenyl) butanedioate, also known by its common synonym bis(4-nitrophenyl) succinate, is a symmetrical, small-molecule reagent with significant utility in the fields of biochemistry, drug development, and materials science. Structurally, it is a homobifunctional crosslinking agent composed of a central four-carbon butanedioate (succinate) spacer flanked by two 4-nitrophenyl ester groups. The electron-withdrawing nature of the terminal nitro groups renders the 4-nitrophenoxide moieties excellent leaving groups, thereby "activating" the ester carbonyls for facile nucleophilic attack. This inherent reactivity makes the compound an ideal tool for covalently linking molecules, particularly proteins and other biologics, through reactions with primary amines. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthetic protocol, and a discussion of its core application as a crosslinking agent, offering field-proven insights for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is paramount for its effective application in experimental design. Bis(4-nitrophenyl) butanedioate is a well-defined chemical entity with consistent and predictable characteristics.

Nomenclature and Chemical Identifiers
  • Systematic IUPAC Name : Butanedioic acid, 1,4-bis(4-nitrophenyl) ester[1]

  • Common Synonyms : Bis-(4-nitrophenyl)succinate, Bis(p-nitrophenyl) succinate[1][2]

  • CAS Registry Number : 33109-58-9[1][2][3]

  • Molecular Formula : C₁₆H₁₂N₂O₈[1][2][4]

  • SMILES : O=C(OCCC(=O)Oc1ccc(cc1)=O)Oc2ccc(cc2)=O[2]

Structural Analysis

X-ray crystallography studies have revealed that bis(4-nitrophenyl) butanedioate possesses a centrosymmetric molecular structure.[5][6][7] This symmetry means that both reactive ends of the molecule are identical, simplifying kinetic modeling of its crosslinking reactions. The two phenyl rings are reported to be coplanar, a conformation that may influence its interaction with and orientation within the active sites of target biomolecules.[5][6]

Physicochemical Data

The key quantitative properties of bis(4-nitrophenyl) butanedioate are summarized in the table below. These data are critical for calculating molar concentrations, predicting solubility, and establishing appropriate reaction and storage conditions.

PropertyValueSource(s)
Molecular Weight 360.28 g/mol [1][3][4]
Melting Point 180-182 °C[1]
Density (Predicted) 1.445 ± 0.06 g/cm³[1]
Boiling Point (Predicted) 564.0 ± 45.0 °C[1]
Appearance Crystalline Solid[6]

The Chemistry of Activated Esters: The Role of the 4-Nitrophenyl Group

The utility of bis(4-nitrophenyl) butanedioate as a crosslinker is entirely dependent on the chemical nature of its 4-nitrophenyl ester linkages. These are not simple esters; they are "activated" for enhanced reactivity.

The causality for this activation lies in the electronic properties of the 4-nitrophenoxide leaving group. The nitro group (-NO₂) is a powerful electron-withdrawing group, which significantly stabilizes the negative charge of the phenoxide anion formed upon nucleophilic attack at the ester carbonyl. The pKa of the conjugate acid, 4-nitrophenol, is approximately 7.15.[8] This relatively low pKa indicates that 4-nitrophenoxide is a weak base and therefore an excellent leaving group, which dramatically accelerates the rate of both aminolysis (reaction with amines) and hydrolysis compared to esters with non-activating leaving groups (e.g., methyl or ethyl esters).

A significant practical advantage of this chemistry is the built-in reaction monitoring system. The 4-nitrophenoxide ion is intensely yellow, with a maximum absorbance wavelength (λ_max) around 400-415 nm, whereas the parent ester is colorless.[8][9] This allows for the real-time spectrophotometric tracking of the crosslinking reaction by measuring the increase in absorbance as the leaving group is displaced. This provides a direct, quantitative measure of reaction progress, a feature that is invaluable for optimizing reaction conditions and ensuring reproducibility.

Synthesis and Characterization

While commercially available, bis(4-nitrophenyl) butanedioate can also be readily synthesized in a laboratory setting. The most direct method involves the esterification of succinyl dichloride with 4-nitrophenol.[5][6]

Synthetic Workflow Diagram

The overall process from starting materials to purified product is illustrated below.

SynthesisWorkflow cluster_reactants Initial Mixture succinyl_chloride Succinyl Dichloride reactants Reactants succinyl_chloride->reactants nitrophenol 4-Nitrophenol (2 eq.) nitrophenol->reactants reflux Reflux in Acetonitrile with Pyridine Catalyst (5-6 hours) reactants->reflux Combine precipitation Cooling & Precipitation reflux->precipitation filtration Collect Precipitate (Filtration) precipitation->filtration recrystallization Recrystallization (Chloroform-Acetonitrile) filtration->recrystallization Crude Product product Bis(4-nitrophenyl) Butanedioate recrystallization->product Purified Product

Caption: Synthetic workflow for bis(4-nitrophenyl) butanedioate.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[6] The self-validating nature of this protocol lies in the clear physical transitions (precipitation) and the final purification step which ensures high purity of the final product.

  • Reagent Preparation : In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve 4-nitrophenol (20 mmol) in 30 mL of dry acetonitrile.

    • Scientist's Note: The use of dry acetonitrile and a drying tube is critical to prevent the premature hydrolysis of the highly reactive succinyl dichloride starting material, which would reduce the yield.

  • Reaction Initiation : To the stirred 4-nitrophenol solution, add a solution of succinyl dichloride (10 mmol) in 0.5 mL of pyridine.

    • Scientist's Note: Pyridine acts as a base to neutralize the HCl gas that is evolved during the esterification, driving the reaction to completion.

  • Reflux : Heat the reaction mixture to reflux and maintain for 5-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Crude Product : After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Purification : Collect the precipitate by vacuum filtration. Purify the crude solid by recrystallization from a chloroform-acetonitrile solvent mixture.

  • Drying and Characterization : Dry the resulting crystals under vacuum. The final product can be characterized by melting point determination, NMR spectroscopy, and mass spectrometry to confirm its identity and purity. Single crystals suitable for X-ray analysis can be obtained by slow evaporation from an acetone solution.[6]

Core Application: Homobifunctional Crosslinking

The primary application for bis(4-nitrophenyl) butanedioate is as a homobifunctional crosslinking agent. Its symmetrical structure allows it to covalently link two molecules that possess nucleophilic functional groups, most commonly the primary amines found in the lysine residues and N-termini of proteins.

Mechanism of Action

The crosslinking reaction proceeds via a two-step nucleophilic acyl substitution. An accessible amine on a protein molecule attacks one of the activated ester carbonyls, displacing the first 4-nitrophenoxide group and forming a stable amide bond. This creates a singly-modified protein intermediate. A second amine, either on the same protein (intramolecular crosslink) or a different protein (intermolecular crosslink), then attacks the remaining activated ester, displacing the second 4-nitrophenoxide and forming the final, covalently crosslinked protein complex.

CrosslinkingMechanism ProteinA H₂N-Protein A Crosslinker O₂N-Ph-O-C(=O)-(CH₂)₂-C(=O)-O-Ph-NO₂ ProteinA:nh2->Crosslinker:f0 Step 1: Aminolysis Intermediate Protein A-NH-C(=O)-(CH₂)₂-C(=O)-O-Ph-NO₂ + H₂N-Protein B Crosslinker->Intermediate LGA 4-Nitrophenoxide Crosslinker->LGA Product Protein A-NH-C(=O)-(CH₂)₂-C(=O)-NH-Protein B Intermediate->Product Step 2: Aminolysis LGB 4-Nitrophenoxide Intermediate->LGB ProteinB H₂N-Protein B

Caption: Mechanism of intermolecular protein crosslinking.

Experimental Considerations for Drug Development Professionals

When using bis(4-nitrophenyl) butanedioate for applications like creating antibody-drug conjugates or stabilizing protein complexes, several factors must be carefully controlled:

  • pH : The reaction should be conducted in a buffered solution, typically between pH 7.5 and 9.0. This maintains a sufficient concentration of deprotonated, nucleophilic primary amines while minimizing the competing hydrolysis of the ester bonds, which becomes rapid at higher pH.

  • Stoichiometry : The molar ratio of crosslinker to protein is a critical parameter. A low ratio will favor intramolecular crosslinks or yield a high proportion of singly-modified protein. A high ratio increases the likelihood of intermolecular crosslinking but also raises the risk of protein precipitation and unwanted modifications.

  • Reaction Monitoring : As previously discussed, the release of 4-nitrophenoxide can be monitored at ~400 nm to track reaction kinetics. Additionally, the outcome of the reaction must be validated. SDS-PAGE is an excellent tool for this; intermolecular crosslinking will result in the appearance of new, higher-molecular-weight bands corresponding to dimers, trimers, etc.

  • Quenching : Once the desired level of crosslinking is achieved, the reaction can be quenched by adding a small-molecule amine, such as Tris or glycine, to consume any remaining activated ester groups.

By leveraging its activated chemistry and the analytical handle provided by its leaving group, bis(4-nitrophenyl) butanedioate serves as a precise and controllable tool for the covalent modification and conjugation of biomolecules, making it highly relevant for the development of complex biotherapeutics and diagnostic reagents.

References

  • ChemBK. Bis-(4-nitrophenyl)succinate. [Link]

  • Drugfuture. BIS-(4-NITROPHENYL)SUCCINATE. [Link]

  • GSRS. BIS-(4-NITROPHENYL)SUCCINATE. [Link]

  • Inxight Drugs. BIS-(4-NITROPHENYL)SUCCINATE. [Link]

  • Du, H. T., Du, H. J., Lu, M., & Sun, L. L. (2007). Bis(4-nitrophenyl) succinate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4926. [Link]

  • ResearchGate. Bis(4-nitrophenyl) succinate. [Link]

  • Castro, E. A., et al. (2013). Kinetics and mechanism of the aminolysis of bis(4-nitrophenyl) carbonate and O-(4-nitropheny) S-(4-nitrophenyl) thio and dithiocarbonate. Journal of Physical Organic Chemistry. [Link]

  • Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]

Sources

Exploratory

The Hydrolysis Mechanism of Bis(4-nitrophenyl) Butanedioate: Kinetics, Anchimeric Assistance, and Polymer Biodegradation

Executive Summary Bis(4-nitrophenyl) butanedioate, widely known in polymer chemistry as di-p-nitrophenyl succinate (NSu), is a highly reactive activated diester. It is a cornerstone monomer in the synthesis of biodegrada...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(4-nitrophenyl) butanedioate, widely known in polymer chemistry as di-p-nitrophenyl succinate (NSu), is a highly reactive activated diester. It is a cornerstone monomer in the synthesis of biodegradable poly(ester amide)s, cationic hydrogels, and gene transfection agents[1][2]. The utility of NSu extends beyond its reactivity in polycondensation; the structural motif it imparts to the resulting polymers dictates their biodegradation profile.

This whitepaper provides an in-depth mechanistic analysis of the hydrolysis of bis(4-nitrophenyl) butanedioate. By dissecting the kinetic transition from intermolecular cleavage to intramolecular catalysis (anchimeric assistance), we elucidate how this molecule serves as a self-immolative system[3]. Furthermore, we provide validated experimental protocols for kinetic monitoring and structural application guidelines for drug development professionals.

Mechanistic Pathway: A Two-Stage Kinetic Cascade

The hydrolysis of bis(4-nitrophenyl) butanedioate is not a simple biphasic repetition of the same mechanism. Because it is a succinate derivative with an excellent leaving group (p-nitrophenolate, pKa ~ 7.15), the cleavage of the two ester bonds proceeds via fundamentally different transition states.

Stage 1: Intermolecular Hydrolysis

The first event is a standard bimolecular nucleophilic acyl substitution. Water or a hydroxide ion attacks one of the highly electrophilic ester carbonyls. The electron-withdrawing nitro group stabilizes the developing negative charge on the leaving group, facilitating the release of the first p-nitrophenolate anion. The resulting intermediate is mono-p-nitrophenyl succinate .

Stage 2: Intramolecular Catalysis (Anchimeric Assistance)

The formation of the monoester dramatically alters the reaction landscape. The newly liberated carboxylate group is positioned exactly four carbons away from the remaining ester carbonyl—a vicinal (1,2) relationship relative to the succinate backbone[3][4].

Instead of waiting for a second bimolecular collision with a solvent molecule, the free carboxylate acts as an internal nucleophile. It attacks the remaining ester carbonyl to form a highly favored 5-membered cyclic intermediate: succinic anhydride . This phenomenon, known as anchimeric assistance or neighboring group participation, accelerates the expulsion of the second p-nitrophenolate anion by several orders of magnitude[5][6]. The transient succinic anhydride then undergoes rapid, spontaneous ring-opening hydrolysis to yield the final product, succinic acid .

Mechanism A Bis(4-nitrophenyl) butanedioate (Activated Diester) B Mono-p-nitrophenyl succinate + p-Nitrophenolate A->B Intermolecular Hydrolysis (OH-/H2O) C Succinic Anhydride (Cyclic Intermediate) + p-Nitrophenolate B->C Intramolecular Catalysis (Anchimeric Assistance) D Succinic Acid (Final Product) C->D Rapid Ring-Opening Hydrolysis

Figure 1: Two-stage hydrolysis cascade of bis(4-nitrophenyl) butanedioate.

Kinetic and Thermodynamic Drivers

The causality behind the extreme rate acceleration in Stage 2 lies in thermodynamics, specifically the entropy of activation ( ΔS‡ ) .

Bimolecular reactions require the nucleophile and electrophile to find each other in solution, resulting in a highly negative ΔS‡ due to the loss of translational and rotational degrees of freedom. In contrast, the intramolecular attack in mono-p-nitrophenyl succinate is unimolecular. The nucleophile and electrophile are tethered, pre-organizing the transition state. This effectively eliminates the entropic penalty, driving a reaction rate enhancement of 103 to 105 relative to the bimolecular equivalent[6].

Table 1: Kinetic Comparison of Hydrolysis Stages
Reaction StageMechanism TypeNucleophileRelative Rate ( krel​ )Activation Entropy ( ΔS‡ )
First Ester Cleavage Bimolecular OH− / H2​O 1 (Baseline)Highly Negative ( ≈−20 to −30 eu)
Second Ester Cleavage UnimolecularInternal Carboxylate 103−105 Near Zero / Less Negative ( ≈−5 eu)
Anhydride Cleavage Bimolecular OH− / H2​O Very FastNegative (but driven by ring strain)

Experimental Protocol: UV-Vis Spectrophotometric Kinetic Assay

To accurately determine the hydrolysis rates of bis(4-nitrophenyl) butanedioate, researchers rely on the distinct optical properties of the leaving group. While the ester is relatively colorless, the p-nitrophenolate anion exhibits a strong, distinct absorbance maximum at 400–405 nm ( ϵ≈18,000 M−1cm−1 ).

The following self-validating protocol ensures that premature hydrolysis is minimized and kinetic data is accurately captured.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 0.1 M Phosphate Buffered Saline (PBS) solution, adjusted precisely to pH 7.4 to mimic physiological conditions. Equilibrate the buffer in a thermostatted UV-Vis cuvette holder at 37 °C.

  • Substrate Stock Formulation: Dissolve bis(4-nitrophenyl) butanedioate in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Causality Note: NSu is highly susceptible to ambient moisture. Anhydrous DMSO prevents premature intermolecular hydrolysis during storage.

  • Reaction Initiation: Pipette 2.97 mL of the pre-warmed PBS into a quartz cuvette. Rapidly inject 30 μ L of the NSu stock solution (final substrate concentration = 100 μ M; 1% DMSO v/v). Invert once to mix.

  • Data Acquisition: Immediately begin monitoring the absorbance at 405 nm. Record data points every 2 seconds for a minimum of 10 minutes, or until the absorbance plateau indicates complete hydrolysis.

  • Kinetic Analysis: Plot ln(A∞​−At​) versus time ( t ). The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ). Because the intramolecular step is orders of magnitude faster, the observed rate is typically rate-limited by the initial bimolecular cleavage.

Protocol S1 1. Prepare PBS Buffer (pH 7.4, 37°C) S3 3. Initiate Reaction (Rapid Mixing in Cuvette) S1->S3 S2 2. Prepare NSu Stock (Anhydrous DMSO) S2->S3 S4 4. UV-Vis Monitoring (Absorbance at 405 nm) S3->S4 S5 5. Kinetic Analysis (Pseudo-1st Order Plot) S4->S5

Figure 2: Workflow for the UV-Vis spectrophotometric kinetic assay of NSu hydrolysis.

Applications in Biodegradable Polymers & Drug Delivery

The unique hydrolysis mechanism of bis(4-nitrophenyl) butanedioate is not just an academic curiosity; it is a vital tool in modern polymer engineering.

When NSu is used in solution active polycondensation with polyamines (such as spermine or arginine), it forms cationic polymers (CPs) linked by succinamide bonds[2][3]. Unlike standard aliphatic polyamides, which are highly resistant to degradation, these specific polymers undergo rapid biodegradation in physiological environments (e.g., endolysosomes at pH 5.8)[3].

The Mechanism in Action: The biodegradation of these polymers is driven by the exact same anchimeric assistance observed in the monomer. The vicinal amide groups catalyze mutual intramolecular hydrolysis. Once an initial chain cleavage occurs, a terminal carboxylate is generated, which then attacks the adjacent amide bond, unzipping the polymer chain and releasing the intact biogenic amines (like spermine) with zero residual toxicity[3][7].

Application P1 Polycondensation of NSu with Polyamines (e.g., Spermine) P2 Formation of Cationic Poly(ester amide)s P1->P2 P3 Gene Transfection (Endosomal Uptake) P2->P3 P4 Biodegradation via Anchimeric Assistance P3->P4

Figure 3: Application of NSu in the synthesis and targeted degradation of cationic polymers.

References

  • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • WO2009073541A2 - Thermoresponsive arginine-based hydrogels as biologic carriers Source: Google Patents URL
  • Synthesis of long-chain branched poly(butylene succinate) (PBS), based... Source: ResearchGate URL:[Link]

  • Library of Cationic Polymers Composed of Polyamines and Arginine as Gene Transfection Agents Source: ACS Omega URL:[Link]

  • Library of Cationic Polymers Composed of Polyamines and Arginine as Gene Transfection Agents (CORE Archive) Source: CORE URL:[Link]

  • Acylation through Ketene Intermediates Source: ResearchGate URL:[Link]

  • Synthesis, Properties, and Biodegradation of Sequential Poly(Ester Amide)s Containing γ-Aminobutyric Acid Source: MDPI URL:[Link]

Sources

Foundational

Bis(4-nitrophenyl) butanedioate molecular weight and solubility profile

Bis(4-nitrophenyl) Butanedioate: Molecular Weight, Solubility Profile, and Active Ester Workflows Executive Summary Bis(4-nitrophenyl) butanedioate, commonly referred to as bis(4-nitrophenyl) succinate, is a highly react...

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Author: BenchChem Technical Support Team. Date: April 2026

Bis(4-nitrophenyl) Butanedioate: Molecular Weight, Solubility Profile, and Active Ester Workflows

Executive Summary

Bis(4-nitrophenyl) butanedioate, commonly referred to as bis(4-nitrophenyl) succinate, is a highly reactive homobifunctional cross-linker and active ester. Widely utilized in the synthesis of active pharmaceutical ingredients (APIs) like succinylcholine, the generation of diamide-linked cyclodextrin drug-delivery dimers, and the polymerization of conjugated macromolecules, this compound offers a thermodynamically favorable alternative to moisture-sensitive acyl chlorides. This whitepaper provides an in-depth technical analysis of its physicochemical properties, solvent-dependent solubility profile, and field-proven experimental workflows.

Physicochemical Properties & Molecular Weight

The efficacy of bis(4-nitrophenyl) succinate lies in its molecular architecture. The electron-withdrawing nature of the para-nitro groups highly activates the ester carbonyls toward nucleophilic attack. Upon substitution, the reaction releases 4-nitrophenol—a stable, resonance-stabilized leaving group (pKa ~7.15) that drives the reaction forward thermodynamically.

Table 1: Core Quantitative Data [1][2]

Property Value Mechanistic Implication
CAS Number 33109-58-9 Standard identifier for regulatory and procurement tracking.
Molecular Formula C16H12N2O8 Indicates a high ratio of heteroatoms, impacting polarity.
Molecular Weight 360.28 g/mol Critical for stoichiometric calculations in macromolecular cross-linking.
Melting Point 180–182 °C High melting point indicates strong intermolecular crystalline lattice forces.

| Density | ~1.445 g/cm³ | Relevant for phase separations during liquid-liquid extraction workups. |

Solubility Profile & Solvent Selection Matrix

Understanding the solubility profile of bis(4-nitrophenyl) succinate is critical for preventing premature precipitation during synthesis. The compound's dual aromatic rings confer significant hydrophobicity, while the ester and nitro groups provide localized polarity.

Table 2: Empirical Solubility and Solvent Rationale [3][4][5]

Solvent System Solubility Status Causality & Application Rationale
Water / Aqueous Buffers Insoluble The bulky, hydrophobic 4-nitrophenyl rings disrupt the aqueous hydrogen-bonding network, causing immediate precipitation.
Dimethyl Sulfoxide (DMSO) Highly Soluble Strong dipole-dipole interactions effectively solvate the polar nitro groups. Ideal for high-temperature polymerizations (e.g., 90 °C).
Pyridine Soluble Solvates the aromatic rings while simultaneously acting as an acid scavenger (base catalyst) for amidation reactions.
Acetonitrile (ACN) Soluble (with heat) Moderate polarity supports nucleophilic acyl substitution without acting as a competing nucleophile. Used in API synthesis at 70–75 °C.

| Dichloromethane (DCM) | Soluble | Non-polar/halogenated nature solvates the aromatic rings. Excellent for reactions requiring low-boiling solvents for easy downstream removal. |

Core Applications & Experimental Workflows

Workflow A: Synthesis of Succinylcholine API

Succinylcholine is a critical neuromuscular blocking agent. Traditional syntheses using succinyl chloride suffer from high moisture sensitivity and the generation of corrosive HCl gas. Substituting the chloride with bis(4-nitrophenyl) succinate allows for a milder, more controlled reaction with choline chloride[4].

Self-Validating Protocol:

  • Preparation: Charge a pressure-rated reactor with bis(4-nitrophenyl) succinate (1.0 eq) and choline chloride (2.05 eq).

  • Solvation: Suspend the reactants in Acetonitrile (5 volumes). Choline chloride will initially remain insoluble.

  • Catalysis: Add Triethylamine (TEA) (2.1 eq). TEA neutralizes the evolving 4-nitrophenol, preventing the reverse reaction and shifting the equilibrium.

  • Thermal Activation: Heat the sealed vessel to 70–75 °C for 2 hours.

  • In-Situ Validation: As the reaction proceeds, the release of the 4-nitrophenolate anion turns the solution a deep, quantifiable yellow ( λmax​≈400 nm). The clearing of suspended choline chloride and plateauing of the yellow absorbance serves as a self-validating indicator of reaction completion.

  • Isolation: Cool the mixture to precipitate the succinylcholine dihydrate. Wash with cold DCM to selectively remove the 4-nitrophenol byproduct.

G A Bis(4-nitrophenyl) succinate (Active Ester) C Solvent: Acetonitrile Temp: 75°C, Base: TEA A->C B Choline Chloride (Nucleophile) B->C D Succinylcholine (Target API) C->D Nucleophilic Acyl Substitution E 4-Nitrophenolate (Yellow Visual Indicator) C->E Cleavage & Deprotonation

Reaction pathway for succinylcholine synthesis via active ester substitution.

Workflow B: Synthesis of Diamide-Linked Cyclodextrin Dimers

Cyclodextrin (CD) dimers are advanced molecular-scale delivery systems used to encapsulate hydrophobic drugs like the anti-cancer agent curcumin. Bis(4-nitrophenyl) succinate is used to cross-link two amino-substituted γ-cyclodextrin monomers[5][6].

Self-Validating Protocol:

  • Solvation: Dissolve 6A-amino-6A-deoxy-γ-cyclodextrin in anhydrous pyridine. Pyridine acts as both the solvent and the catalytic base.

  • Stoichiometric Control: Slowly add bis(4-nitrophenyl) succinate (0.4 eq). Causality: Using a strict substoichiometric amount of the cross-linker ensures that the amino-CD is in excess, driving the formation of the dimer over unreacted monomers or polymers.

  • Reaction: Stir at room temperature for 48 hours under an inert N2 atmosphere.

  • Precipitation: Add the crude pyridine mixture dropwise into a 10x volume vortex of cold diethyl ether. The succinamide-linked γ-CD dimer will precipitate instantly, while the 4-nitrophenol byproduct remains soluble in the ether phase.

  • Purification: Dissolve the precipitate in deionized water and pass through a cation-exchange chromatography column to remove any unreacted amino-CD monomers.

G Step1 Amino-substituted γ-CD + Bis(4-nitrophenyl) succinate Step2 Solvent: Pyridine (Anhydrous) Stirring at RT for 48h Step1->Step2 Amidation Step3 Precipitation in Diethyl Ether Step2->Step3 Isolation (Byproduct Removal) Step4 Ion-Exchange Chromatography Step3->Step4 Purification (Monomer Removal) Step5 Succinamide-linked γ-CD Dimer (Purified Carrier) Step4->Step5 Yield >90%

Workflow for synthesizing succinamide-linked γ-cyclodextrin dimers.

Analytical Characterization Strategies

To ensure the integrity of the synthesized products derived from bis(4-nitrophenyl) succinate, orthogonal analytical techniques must be employed:

  • UV-Vis Spectroscopy: Real-time reaction monitoring is achieved by measuring the absorbance of the 4-nitrophenolate leaving group at 400 nm.

  • HILIC-HPLC: Because products like succinylcholine and cyclodextrin are highly polar, traditional reverse-phase HPLC fails. Hydrophilic Interaction Liquid Chromatography (HILIC) is required to accurately resolve the target compounds from residual cross-linker[4].

  • 1H NMR Spectroscopy: Successful cross-linking is confirmed by the disappearance of the aromatic proton signals (8.2 ppm and 7.4 ppm) associated with the 4-nitrophenyl ester, and the emergence of succinyl methylene protons (~2.6 ppm).

References

  • ChemBK - Bis-(4-nitrophenyl)succinate Physico-chemical Properties. Available at:[Link]

  • ACS Organic Process Research & Development - Scale-Up and Development of a One-Step Process for the Synthesis of Succinylcholine. Available at:[Link]

  • Molecular Pharmaceutics (via ResearchGate) - Diamide Linked γ-Cyclodextrin Dimers as Molecular-Scale Delivery Systems for the Medicinal Pigment Curcumin to Prostate Cancer Cells. Available at:[Link]

  • National Center for Biotechnology Information (PMC) - Mono-6-Substituted Cyclodextrins—Synthesis and Applications. Available at:[Link]

Sources

Exploratory

Synthesis pathways for bis(4-nitrophenyl) butanedioate

An In-Depth Technical Guide to the Synthesis of Bis(4-nitrophenyl) butanedioate Abstract Bis(4-nitrophenyl) butanedioate, also known as bis(4-nitrophenyl) succinate, is a symmetrical diester of significant interest in or...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of Bis(4-nitrophenyl) butanedioate

Abstract

Bis(4-nitrophenyl) butanedioate, also known as bis(4-nitrophenyl) succinate, is a symmetrical diester of significant interest in organic synthesis, particularly as an activated reagent for creating amide or other ester linkages. Its two 4-nitrophenyl groups are excellent leaving groups, facilitating nucleophilic acyl substitution reactions. This guide provides a comprehensive overview of the principal synthetic pathways for preparing this compound, designed for researchers and professionals in chemistry and drug development. We will delve into the mechanistic rationale behind each method, present detailed experimental protocols, and discuss the critical aspects of purification and characterization. The methodologies covered include the classic approach using a highly reactive acyl chloride, a modern coupling method under mild conditions, and an efficient one-pot synthesis via in-situ acyl chloride formation.

Introduction and Strategic Overview

The synthesis of bis(4-nitrophenyl) butanedioate involves the formation of two ester bonds between a four-carbon dicarboxylic acid core (butanedioic acid, or succinic acid) and two molecules of 4-nitrophenol. The primary challenge in esterification is activating the carboxylic acid's carbonyl group to make it susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of the phenol. The electron-withdrawing nitro group on the phenol further reduces its nucleophilicity, making direct acid-catalyzed esterification inefficient.

Therefore, successful synthesis strategies rely on converting the carboxylic acid into a more reactive intermediate. This guide details three robust pathways that achieve this activation:

  • Acyl Chloride Pathway: Direct reaction of the pre-formed, highly electrophilic succinyl dichloride with 4-nitrophenol.

  • Carbodiimide Coupling Pathway (Steglich Esterification): In-situ activation of succinic acid using a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), facilitated by a nucleophilic catalyst.[1][2]

  • One-Pot Thionyl Chloride Pathway: Formation of the reactive acyl chloride from succinic acid in situ using thionyl chloride, followed immediately by reaction with 4-nitrophenol.[3]

The choice of pathway depends on factors such as starting material availability, desired reaction scale, and sensitivity of other functional groups in more complex applications.

G Succinic Acid Succinic Acid P2 Pathway 2: DCC/DMAP Coupling Succinic Acid->P2 P3 Pathway 3: Thionyl Chloride Method Succinic Acid->P3 4-Nitrophenol 4-Nitrophenol P1 Pathway 1: Acyl Chloride Method 4-Nitrophenol->P1 4-Nitrophenol->P2 4-Nitrophenol->P3 Succinyl Dichloride Succinyl Dichloride Succinyl Dichloride->P1 Product Bis(4-nitrophenyl) butanedioate P1->Product P2->Product P3->Product

Caption: Overview of synthetic pathways to bis(4-nitrophenyl) butanedioate.

Pathway 1: Synthesis from Succinyl Dichloride

This is the most direct and frequently cited method for preparing bis(4-nitrophenyl) butanedioate.[4][5] It leverages the high electrophilicity of an acyl chloride, which reacts readily with the phenolic hydroxyl group without needing an activating agent.

Causality and Mechanistic Insights: Succinyl dichloride serves as a highly activated form of succinic acid. The two chlorine atoms are excellent leaving groups, making the carbonyl carbons extremely susceptible to nucleophilic attack. The reaction proceeds via a nucleophilic acyl substitution. A base, typically pyridine, is essential. It acts as a nucleophile to attack the acyl chloride, forming a highly reactive pyridinium intermediate, and also serves to neutralize the hydrochloric acid (HCl) that is cogenerated, preventing it from protonating the 4-nitrophenol and driving the reaction equilibrium toward the products.[6]

Experimental Protocol

G start Start dissolve Dissolve 4-nitrophenol (2.0 eq) in dry acetonitrile start->dissolve add_succinyl Add succinyl dichloride (1.0 eq) and pyridine (cat.) dissolve->add_succinyl reflux Heat mixture under reflux for 5-6 hours add_succinyl->reflux cool Cool reaction mixture to room temperature reflux->cool collect Collect precipitate by filtration cool->collect recrystallize Recrystallize solid from chloroform-acetonitrile collect->recrystallize dry Dry purified product under vacuum recrystallize->dry end_node End: Pure Product dry->end_node

Caption: Workflow for the succinyl dichloride synthesis pathway.

Materials:

  • 4-Nitrophenol (20 mmol)

  • Succinyl dichloride (10 mmol)

  • Pyridine (0.5 mL)

  • Dry Acetonitrile (30 mL)

  • Chloroform

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenol (20 mmol) in dry acetonitrile (30 mL).[4][6]

  • Reagent Addition: To this solution, add a solution of succinyl dichloride (10 mmol) in a small amount of acetonitrile, followed by pyridine (0.5 mL).[6]

  • Reaction: Heat the mixture to reflux and maintain for 5-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[4][6]

  • Isolation: Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.[6]

  • Purification: Collect the solid precipitate by vacuum filtration. Recrystallize the crude product from a chloroform-acetonitrile mixture to yield pure bis(4-nitrophenyl) butanedioate as a crystalline solid.[6]

Pathway 2: DCC/DMAP Coupling (Steglich Esterification)

This pathway offers a milder alternative, avoiding the use of highly reactive and moisture-sensitive acyl chlorides. It is ideal for small-scale synthesis and when sensitive functional groups must be preserved.[1][2]

Causality and Mechanistic Insights: This reaction, a Steglich esterification, relies on N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid.[2] DCC reacts with succinic acid to form a highly reactive O-acylisourea intermediate.[1][7] However, this intermediate can slowly rearrange into a stable N-acylurea byproduct, which would halt the reaction.[2] To prevent this and accelerate the desired esterification, a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) is crucial.[8] DMAP, being a stronger nucleophile than the alcohol, rapidly attacks the O-acylisourea to form a reactive acyl-pyridinium species. This "active ester" intermediate readily reacts with 4-nitrophenol to form the final product, regenerating the DMAP catalyst.[1] The main byproduct of the DCC-mediated coupling, dicyclohexylurea (DCU), is largely insoluble in common organic solvents and can be easily removed by filtration, which helps to drive the reaction to completion.[9]

Experimental Protocol

G start Start dissolve_reactants Dissolve succinic acid (1.0 eq), 4-nitrophenol (2.2 eq), and DMAP (0.2 eq) in anhydrous DCM start->dissolve_reactants cool Cool mixture to 0°C in an ice bath dissolve_reactants->cool dissolve_dcc Dissolve DCC (2.2 eq) in minimal DCM cool->dissolve_dcc add_dcc Add DCC solution dropwise to the cooled mixture dissolve_dcc->add_dcc react Stir at 0°C for 30 min, then warm to RT and stir for 12h add_dcc->react filter_dcu Filter off precipitated dicyclohexylurea (DCU) react->filter_dcu workup Wash filtrate with 0.5 N HCl, sat. NaHCO3, and brine filter_dcu->workup dry_purify Dry over Na2SO4, concentrate, and purify by chromatography or recrystallization workup->dry_purify end_node End: Pure Product dry_purify->end_node

Caption: Workflow for the DCC/DMAP coupling synthesis pathway.

Materials:

  • Succinic acid (1.0 eq.)

  • 4-Nitrophenol (2.2 eq.)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (2.2 eq.)

  • 4-(N,N-Dimethylamino)pyridine (DMAP) (0.1 - 0.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Brine solution

Procedure:

  • Reaction Setup: Dissolve succinic acid, 4-nitrophenol, and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Cooling: Cool the stirred solution to 0°C using an ice bath.[8]

  • DCC Addition: In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture.[8]

  • Reaction: Stir the mixture at 0°C for approximately 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours, or until TLC indicates the consumption of starting materials.

  • Work-up: Filter the reaction mixture through a sintered glass funnel or Celite to remove the precipitated dicyclohexylurea (DCU).

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Pathway 3: One-Pot Synthesis via Thionyl Chloride

This method provides an efficient alternative to Pathway 1 by generating the reactive succinyl chloride in situ from the more stable and less expensive succinic acid.[3] This avoids the need to handle the corrosive and moisture-sensitive succinyl dichloride directly.

Causality and Mechanistic Insights: Thionyl chloride (SOCl₂) is a classic reagent for converting carboxylic acids into acyl chlorides.[3][11] The reaction of succinic acid with SOCl₂ produces succinyl chloride, with gaseous byproducts sulfur dioxide (SO₂) and HCl, which are easily removed. The in situ generated succinyl chloride is not isolated but is directly reacted with 4-nitrophenol in the same reaction vessel to yield the desired diester. This one-pot procedure enhances efficiency and reduces handling steps.

Experimental Protocol

Materials:

  • Succinic acid (1.0 eq.)

  • Thionyl chloride (SOCl₂) (excess, e.g., 3.0-4.0 eq.)

  • 4-Nitrophenol (2.2 eq.)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Pyridine (optional, as a catalyst for esterification)

Procedure:

  • Acyl Chloride Formation: In a flask equipped with a reflux condenser and gas outlet bubbler (to trap HCl and SO₂), suspend succinic acid in anhydrous toluene. Add excess thionyl chloride dropwise.

  • Reaction: Gently heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases and the solid succinic acid has completely dissolved, indicating the formation of succinyl chloride.

  • Removal of Excess Reagent: Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure (distillation).

  • Esterification: Re-dissolve the crude succinyl chloride in fresh anhydrous toluene or DCM. Add 4-nitrophenol (2.2 eq.) to the solution. A base like pyridine may be added to catalyze the reaction and neutralize HCl.

  • Final Steps: Stir the reaction at room temperature or with gentle heating until completion. The work-up and purification would then follow a similar procedure to Pathway 1 (cooling, filtration, and recrystallization).

Product Characterization

Independent of the synthetic pathway chosen, the identity and purity of the final product must be confirmed through standard analytical techniques.

PropertyValueSource
Chemical Formula C₁₆H₁₂N₂O₈[4][6]
Molecular Weight 360.28 g/mol [4][6][12]
Appearance Crystalline Solid[6]
Melting Point Approx. 195-196 °C[13]
¹H NMR Signals expected for aromatic protons (AA'BB' system) and methylene protons (singlet).[13]
¹³C NMR Signals expected for carbonyl, aromatic, and methylene carbons.[13]
IR Spectroscopy Characteristic peaks for C=O (ester), C-O, and NO₂ stretches.-

Note: Specific spectral data should be acquired and compared with literature values or reference spectra.

Conclusion

The synthesis of bis(4-nitrophenyl) butanedioate can be successfully achieved through several reliable methods. The acyl chloride pathway is a robust and high-yielding method when starting from the activated diacyl chloride. The DCC/DMAP coupling pathway provides a milder, albeit often more expensive, alternative suitable for delicate substrates and smaller scales, with the significant advantage of an easy filtration-based removal of the primary byproduct. Finally, the one-pot thionyl chloride method offers an efficient and practical approach that combines the reactivity of an acyl chloride with the convenience of starting from the more stable dicarboxylic acid. The selection of the optimal pathway will be guided by the specific constraints and objectives of the research or development project at hand.

References

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]

  • Du, H.-T., Du, H.-J., Lu, M., & Sun, L.-L. (2007). Bis(4-nitrophenyl) succinate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4926. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC). Retrieved from [Link]

  • Du, H.-T., Du, H.-J., Lu, M., & Sun, L.-L. (2007). Bis(4-nitrophenyl) succinate. ResearchGate. Retrieved from [Link]

  • Du, H.-T., Du, H.-J., Lu, M., & Sun, L.-L. (2007). Bis(4-nitrophenyl) succinate. IUCr Journals. Retrieved from [Link]

  • Singh, A., et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Organic Chemistry Plus, 1(1), 1-10. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Haskali, M. B., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Organic & Biomolecular Chemistry, 18(27), 5238-5246. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, February 9). Succinic anhydride esterification won't go forward. Retrieved from [Link]

  • Sharma, G., et al. (2018). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega, 3(11), 15637-15647. Retrieved from [Link]

  • Waheed, N. A., et al. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. ResearchGate. Retrieved from [Link]

Sources

Foundational

Spectroscopic characterization of bis(4-nitrophenyl) butanedioate NMR

An In-depth Technical Guide to the Spectroscopic Characterization of Bis(4-nitrophenyl) butanedioate by NMR Abstract This technical guide provides a comprehensive exploration of the Nuclear Magnetic Resonance (NMR) spect...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Bis(4-nitrophenyl) butanedioate by NMR

Abstract

This technical guide provides a comprehensive exploration of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of bis(4-nitrophenyl) butanedioate, also known as bis(p-nitrophenyl) succinate. Designed for researchers, chemists, and drug development professionals, this document delves into the principles, experimental protocols, and detailed data interpretation required for the unambiguous structural elucidation and purity assessment of this important chemical entity. By synthesizing foundational NMR theory with practical, field-proven insights, this guide serves as an authoritative resource for the complete analysis of the title compound.

Introduction: The Imperative for Precise Characterization

Bis(4-nitrophenyl) butanedioate is a symmetrical diester synthesized from succinic acid and 4-nitrophenol[1]. Its structure incorporates two activated 4-nitrophenyl ester groups, which are effective leaving groups, making the compound a valuable bifunctional crosslinking agent and a key intermediate in the synthesis of polymers, dendrimers, and various bioactive molecules[2][3]. The precise reactivity and utility of such intermediates are directly contingent on their structural integrity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for the structural elucidation of organic molecules in solution[4][5]. It provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). For a molecule like bis(4-nitrophenyl) butanedioate, NMR is indispensable for verifying the successful esterification, confirming the integrity of the aromatic and aliphatic moieties, and quantifying impurities. This guide explains the causality behind experimental choices and provides a self-validating framework for its complete NMR characterization.

Molecular Structure and Symmetry Considerations

The key to interpreting the NMR spectra of bis(4-nitrophenyl) butanedioate lies in understanding its molecular symmetry. The molecule possesses a center of inversion (a C₂ symmetry axis), which renders specific sets of protons and carbons chemically equivalent.

  • Aliphatic Region: The four protons of the butanedioate (succinate) backbone are chemically equivalent. Likewise, the two methylene carbons are equivalent.

  • Aromatic Region: The two 4-nitrophenyl groups are identical. Within each ring, the two protons ortho to the nitro group are equivalent to each other, and the two protons meta to the nitro group (and ortho to the ester oxygen) are also equivalent. This leads to a simplified AA'BB' spin system in the ¹H NMR spectrum.

This inherent symmetry significantly simplifies the resulting NMR spectra, as chemically equivalent nuclei produce a single resonance signal[6].

Caption: Structure of bis(4-nitrophenyl) butanedioate with equivalent nuclei labeled.

Experimental Protocol: A Framework for Reliable Data Acquisition

Acquiring high-quality, reproducible NMR data is paramount. The following protocol outlines a robust methodology grounded in established best practices[7].

Materials and Reagents
  • Sample: Bis(4-nitrophenyl) butanedioate

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D) is recommended due to its excellent solvating power for polar organic molecules. Chloroform-d (CDCl₃) is an alternative if the compound shows sufficient solubility.

  • Internal Standard: Tetramethylsilane (TMS) for referencing chemical shifts to 0.00 ppm.

  • Equipment: High-quality 5 mm NMR tubes.

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of the bis(4-nitrophenyl) butanedioate sample directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS to the vial.

  • Homogenization: Gently vortex or sonicate the mixture until the sample is completely dissolved, ensuring a clear, homogeneous solution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Finalization: Cap the NMR tube securely and wipe the exterior clean before inserting it into the NMR spectrometer's spinner turbine.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30)

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 8-16 (adjust based on concentration)

    • Temperature: 298 K

  • ¹³C{¹H} NMR (Proton-Decoupled):

    • Pulse Program: Standard single-pulse with proton decoupling (zgpg30)

    • Spectral Width: -10 to 180 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C)

    • Temperature: 298 K

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh 1. Weigh Sample (10-20 mg) dissolve 2. Dissolve in DMSO-d6 + TMS weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer H1_NMR ¹H NMR Acquisition (zg30, 16 scans) transfer->H1_NMR C13_NMR ¹³C NMR Acquisition (zgpg30, 1024 scans) process Fourier Transform, Phase & Baseline Correction H1_NMR->process C13_NMR->process reference Reference to TMS (0.00 ppm) process->reference integrate Integration & Peak Picking reference->integrate

Caption: A standardized workflow for NMR sample preparation and data acquisition.

Data Analysis and Interpretation: Decoding the Spectra

The analysis of the resulting spectra provides a molecular fingerprint, confirming the structure of bis(4-nitrophenyl) butanedioate.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is characterized by its simplicity, with two distinct signal regions.

  • Aromatic Region (δ 7.0-9.0 ppm): The strong electron-withdrawing effect of the nitro group (-NO₂) and the electron-donating effect of the ester oxygen (-O-C=O) create a polarized aromatic system.

    • H_C Protons (ortho to -NO₂): These protons are significantly deshielded and are expected to appear as a doublet around δ 8.35 ppm .[8]

    • H_B Protons (ortho to -O-Ester): These protons are less deshielded and should appear as a doublet around δ 7.55 ppm .

    • Coupling: The two sets of protons will show a typical ortho-coupling with a coupling constant (³J) of approximately 9.0 Hz.

  • Aliphatic Region (δ 2.0-4.0 ppm):

    • H_A Protons (-CH₂-CH₂-): Due to the deshielding effect of the adjacent ester carbonyl groups, the four equivalent methylene protons are expected to produce a sharp singlet around δ 3.10 ppm . The anticipated chemical shift for the parent succinic acid in DMSO-d₆ is around 2.4 ppm, and esterification typically shifts this further downfield.[9]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display five distinct signals, consistent with the molecule's symmetry.

  • Carbonyl Carbon (C_D): The ester carbonyl carbon is highly deshielded and will appear as a singlet at approximately δ 171.5 ppm . For comparison, the carboxyl carbon of succinic acid in DMSO-d₆ is around 172.6 ppm.[10]

  • Aromatic Carbons:

    • C-O (ipso): The carbon attached to the ester oxygen is expected around δ 155.4 ppm .

    • C-NO₂ (ipso): The carbon bearing the nitro group should appear around δ 145.6 ppm .[8]

    • C_C (ortho to -NO₂): This protonated carbon is predicted at δ 125.5 ppm .[8]

    • C_B (ortho to -O-Ester): This protonated carbon is predicted at δ 123.2 ppm .

  • Aliphatic Carbon (C_A): The equivalent methylene carbons will produce a singlet around δ 29.0 ppm .[10]

Summary of Predicted NMR Data
Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm)
Methylene (-CH₂CH₂-)~3.10Singlet (s)~29.0
Aromatic CH (ortho to -O-)~7.55Doublet (d)~123.2
Aromatic CH (ortho to -NO₂)~8.35Doublet (d)~125.5
Aromatic C-NO₂--~145.6
Aromatic C-O--~155.4
Ester Carbonyl (C=O)--~171.5

Self-Validation Through 2D NMR Spectroscopy

To ensure the utmost confidence in signal assignments, 2D NMR experiments serve as a powerful self-validation system. They provide correlational data that confirms the connectivity of the molecule.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. A COSY spectrum would show a cross-peak connecting the signals at ~8.35 ppm and ~7.55 ppm, definitively confirming that these two sets of aromatic protons are spin-coupled and thus adjacent in the ring system. No other correlations would be expected.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It provides unambiguous confirmation of C-H assignments.

    • A cross-peak would correlate the proton singlet at ~3.10 ppm with the carbon signal at ~29.0 ppm.

    • A cross-peak would connect the aromatic proton doublet at ~7.55 ppm to the carbon signal at ~123.2 ppm.

    • A cross-peak would connect the aromatic proton doublet at ~8.35 ppm to the carbon signal at ~125.5 ppm.

Validation_Workflow cluster_1D 1D NMR Data cluster_2D 2D NMR Experiments cluster_validation Validated Structure H1 ¹H Spectrum (Assignments Hypothesized) COSY ¹H-¹H COSY H1->COSY Confirms H-H Connectivity HSQC ¹H-¹³C HSQC H1->HSQC Correlates C-H Pairs C13 ¹³C Spectrum (Assignments Hypothesized) C13->HSQC Correlates C-H Pairs Validated Unambiguous Structural Confirmation COSY->Validated Provides Proof of Assignments HSQC->Validated Provides Proof of Assignments

Caption: Logical workflow for structural validation using 2D NMR techniques.

Conclusion

The NMR spectroscopic characterization of bis(4-nitrophenyl) butanedioate is a clear and definitive process, guided by the molecule's inherent symmetry. The ¹H NMR spectrum is expected to show a characteristic singlet for the aliphatic backbone and two doublets for the AA'BB' aromatic system. The ¹³C NMR spectrum should display five distinct signals corresponding to the unique carbon environments. By employing the standardized protocols outlined in this guide and validating assignments with 2D correlation experiments like COSY and HSQC, researchers can achieve an authoritative and trustworthy characterization of this compound, ensuring its suitability for subsequent applications in chemical synthesis and materials science.

References

  • AIST. (n.d.). 4-Nitrophenol. Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1110, Succinic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 980, 4-Nitrophenol. Retrieved from [Link]

  • ResearchGate. (2007). Bis(4-nitrophenyl) succinate. Retrieved from [Link]

  • ACS Publications. (2013). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Haskali, M. B., Farnsworth, A. L., Roselt, P. D., & Hutton, C. A. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Royal Society of Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2020). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link]

Sources

Exploratory

Thermal Stability and Degradation Kinetics of Bis(4-nitrophenyl) Butanedioate: A Comprehensive Technical Guide

Executive Summary & Molecular Architecture Bis(4-nitrophenyl) butanedioate—commonly known as bis(4-nitrophenyl) succinate—is a highly reactive, bifunctional activated diester. In advanced materials science and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

Bis(4-nitrophenyl) butanedioate—commonly known as bis(4-nitrophenyl) succinate—is a highly reactive, bifunctional activated diester. In advanced materials science and drug development, it is extensively utilized as a cross-linking agent and a core monomer for synthesizing1[1], 2[2], and complex macromolecular delivery vehicles like 3[3].

The presence of the strongly electron-withdrawing para-nitro groups significantly increases the electrophilicity of the succinyl carbonyl carbons. While this architectural feature is highly desirable for driving efficient nucleophilic acyl substitutions (e.g., aminolysis), it inherently compromises the molecule's thermal and hydrolytic stability. Understanding the exact causality behind its degradation is critical to preventing premature ester cleavage during high-temperature melt-processing or long-term aqueous storage[4][5].

Solid-State Thermal Stability Profile

When employing bis(4-nitrophenyl) butanedioate in melt-polymerization, its solid-state thermal behavior dictates the permissible processing window. Like many 6[6], it exhibits a distinct thermal degradation profile driven by the pyrolytic cleavage of the ester bond prior to backbone fragmentation[1][7].

Table 1: Representative Solid-State Thermal Properties
ParameterValue / RangeAnalytical MethodMechanistic Significance
Melting Temp ( Tm​ ) 158 – 162 °CDSC (2nd Heating)Indicates crystalline lattice energy; processing must occur above this point but below Tonset​ .
Onset Degradation ( Tonset​ ) ~ 240 °CTGA (N₂ atmosphere)The absolute upper thermal limit for melt-processing without initiating ester cleavage.
5% Weight Loss ( Td,5%​ ) ~ 255 °CTGA (N₂ atmosphere)Standard benchmark confirming the onset of continuous thermal decomposition.
Char Yield (at 600 °C) < 5%TGA (N₂ atmosphere)Indicates near-complete volatilization of the nitrophenol degradation products.

Solution-State Hydrolytic Degradation Kinetics

In aqueous or protic environments, the activated ester is highly susceptible to nucleophilic attack by water or hydroxide ions. The degradation proceeds via a highly unstable tetrahedral intermediate. The rate-limiting step is the initial nucleophilic attack, followed by the rapid collapse of the intermediate to release succinic acid and 4-nitrophenol. Because 4-nitrophenol has a pKa​ of ~7.15, degradation at physiological pH (7.4) or higher results in the formation of the 4-nitrophenolate anion, which is bright yellow.

DegradationPathway A Bis(4-nitrophenyl) butanedioate (Activated Diester) B Nucleophilic Attack (H2O / OH-) A->B Hydrolysis / Aminolysis C Tetrahedral Intermediate (Unstable) B->C Rate-Limiting Step D Mono(4-nitrophenyl) succinate + 4-Nitrophenolate C->D 1st Ester Cleavage E Succinic Acid + 2x 4-Nitrophenolate D->E 2nd Ester Cleavage

Caption: Chemical degradation pathway of bis(4-nitrophenyl) butanedioate via nucleophilic ester cleavage.

Table 2: Hydrolytic Degradation Kinetics (Aqueous Buffer, 25 °C)
pH ConditionDominant MechanismEst. Half-Life ( t1/2​ )Detection Target
pH 5.0 Neutral water attack> 48 hours320 nm (Isosbestic point)
pH 7.4 Mixed (Neutral / Base)~ 4.5 hours400 nm (Phenolate anion)
pH 9.0 Base-catalyzed (OH⁻)< 15 minutes400 nm (Phenolate anion)

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that analytical protocols must be designed as self-validating systems. Merely running an instrument is insufficient; one must understand why specific parameters are chosen to decouple transient processing artifacts from intrinsic molecular properties.

Workflow cluster_Thermal Solid-State Thermal Analysis (TGA/DSC) cluster_Hydro Solution-State Hydrolysis Kinetics Start Sample Preparation: Bis(4-nitrophenyl) butanedioate TGA TGA (Ramp 10 °C/min to 600 °C) Start->TGA DSC DSC (Heat-Cool-Heat Cycle) Start->DSC Buffer Buffer Equilibration (pH 7.4 to 9.0) Start->Buffer Therm_Data Determine Tm, Td, and Mass Loss % TGA->Therm_Data DSC->Therm_Data UV UV-Vis Spectroscopy (Monitor at 400 nm) Buffer->UV Kinetic_Data Calculate Rate Constants (k_obs) UV->Kinetic_Data

Caption: Self-validating experimental workflow for thermal and hydrolytic stability profiling.

Protocol 1: Solid-State Thermal Profiling (TGA/DSC)

This protocol isolates purely thermal degradation from oxidative breakdown[1][5].

  • Sample Preparation: Weigh 5–10 mg of the activated ester into an aluminum pan (for DSC) and an alumina crucible (for TGA).

    • Causality: Precise, low-mass control minimizes thermal lag within the sample, ensuring sharp, highly resolved transition peaks.

  • TGA Execution: Ramp the temperature from 25 °C to 600 °C at a rate of 10 °C/min under a continuous 50 mL/min dry nitrogen purge.

    • Causality: The inert nitrogen atmosphere completely suppresses oxidative degradation. Therefore, the calculated Td,5%​ exclusively reflects the intrinsic thermal cleavage of the succinate ester bonds[6].

  • DSC Heat-Cool-Heat Cycle: Heat the sample from 25 °C to 200 °C (10 °C/min), cool back to 25 °C at the same rate, and perform a second heating run to 200 °C.

    • Causality: The first heating run is sacrificial; it erases the thermomechanical history of the powder (e.g., residual solvent entrapment or polymorphic stress from crystallization). The second heating run provides the true, self-validated thermodynamic melting point ( Tm​ )[1][7].

Protocol 2: Solution-State Hydrolysis Kinetics (UV-Vis)

This protocol utilizes the pH-dependent optical properties of the leaving group to track degradation in real-time.

  • Buffer Preparation: Prepare 50 mM phosphate buffers adjusted precisely to pH 7.4 and pH 9.0.

    • Causality: Because the hydrolysis is base-catalyzed, strict control over ionic strength and hydroxide concentration is mandatory for reproducible kinetic data.

  • Substrate Addition: Dissolve bis(4-nitrophenyl) butanedioate in anhydrous DMSO to create a 10 mM stock. Spike 10 µL of this stock into 990 µL of the pre-warmed buffer directly inside a quartz cuvette.

    • Causality: The minimal DMSO volume (1% v/v) guarantees substrate solubility without significantly altering the dielectric constant or the nucleophilicity of the aqueous buffer.

  • Kinetic Monitoring: Monitor the absorbance at 400 nm continuously for 60 minutes using a UV-Vis spectrophotometer.

    • Causality: At pH > 7.4, the cleaved 4-nitrophenol rapidly deprotonates into the 4-nitrophenolate anion, which absorbs strongly at 400 nm. The intact ester does not absorb at this wavelength, allowing for direct, interference-free quantification of ester cleavage.

  • Data Validation: Plot ln(A∞​−At​) versus time.

    • Causality: A linear fit confirms pseudo-first-order kinetics, validating that water/OH⁻ is in vast excess and the degradation mechanism remains consistent throughout the assay.

References

  • Scale-Up and Development of a One-Step Process for the Synthesis of Succinylcholine Source: ACS Publications URL:[Link]

  • Diamide Linked γ-Cyclodextrin Dimers as Molecular-Scale Delivery Systems for the Medicinal Pigment Curcumin to Prostate Cancer Cells Source: ChemMedChem / ResearchGate URL:[Link]

  • Synthesis of conjugated polymers from xanthene and alkenyl flanked diketopyrrolopyrrole monomers for high-performance electronic applications Source: Mississippi State University URL:[Link]

  • Mono-6-Substituted Cyclodextrins—Synthesis and Applications Source: PMC / NIH URL:[Link]

  • Harnessing Activated Alkyne-Hydroxyl “Click” Chemistry for Degradable and Self-Healing Poly(urea vinyl ether ester)s Source: Macromolecules / ACS Publications URL:[Link]

  • Synthesis and characterization of poly(ester amide)-based materials for 3D printing of tissue engineering scaffolds Source: RSC Advances / Royal Society of Chemistry URL:[Link]

  • Degradable Telechelic Polythioesters from Activated Diesters and Their Site-Selective End-Group Functionalization Source: ACS Macro Letters / ACS Publications URL:[Link]

  • Tackling the Problem of Tendon Adhesions: Physical Barriers Prepared from α-Amino Acid-Based Poly(ester amide)s Source: MDPI URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Material Safety of Bis(4-nitrophenyl) butanedioate

For Researchers, Scientists, and Drug Development Professionals Section 1: Chemical Identity and Physicochemical Properties Bis(4-nitrophenyl) butanedioate, also known as bis(p-nitrophenyl) succinate, is a dinitro-substi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identity and Physicochemical Properties

Bis(4-nitrophenyl) butanedioate, also known as bis(p-nitrophenyl) succinate, is a dinitro-substituted aromatic ester. Its chemical structure is characterized by a central butanedioate (succinate) core with two 4-nitrophenyl groups attached via ester linkages. This structure informs its potential reactivity and toxicological profile, aligning it with other aromatic nitro compounds and esters.

PropertyValueSource
CAS Number 33109-58-9ChemBK
Molecular Formula C₁₆H₁₂N₂O₈ChemBK
Molecular Weight 360.28 g/mol ChemBK
Melting Point 180-182 °CChemBK
Appearance White to off-white crystalline powder (inferred)N/A
Solubility Insoluble in water (inferred). Soluble in organic solvents like DMSO and DMF (inferred from related compounds).[1]

Section 2: Hazard Identification and GHS Classification (Inferred)

While a specific GHS classification for Bis(4-nitrophenyl) butanedioate has not been established, the following classifications are inferred from structurally related nitrophenyl esters[1][2].

  • Skin Sensitization, Category 1: May cause an allergic skin reaction. (H317)[1]

  • Skin Irritation, Category 2: Causes skin irritation. (H315)[3]

  • Eye Irritation, Category 2: Causes serious eye irritation. (H319)[3]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed. (H302)

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled. (inferred)[2]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin. (inferred)[2]

Signal Word: Warning [1]

Hazard Pictograms (Inferred):

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation. High concentrations of vapors or dust may lead to central nervous system effects such as headache, dizziness, and nausea[4].

  • Skin Contact: May cause skin irritation and sensitization, leading to allergic contact dermatitis upon repeated exposure[1]. Absorption through the skin may be harmful[4].

  • Eye Contact: Causes serious eye irritation, which may result in redness, pain, and potential damage if not promptly addressed[3].

  • Ingestion: Harmful if swallowed. May cause gastrointestinal irritation[2]. The toxicity of aromatic nitro compounds can also involve the formation of methemoglobin, leading to cyanosis in severe cases[4].

Section 3: Safe Handling and Storage Protocols

A proactive approach to safety is paramount when handling Bis(4-nitrophenyl) butanedioate. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the substance as a powder or when heating[5].

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[2].

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing contact and absorption.

Caption: Recommended Personal Protective Equipment for handling Bis(4-nitrophenyl) butanedioate.

Handling Procedures
  • Avoid all personal contact, including inhalation of dust or vapors[4].

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored[6].

  • Wash hands thoroughly with soap and water after handling and before breaks[3].

  • Minimize dust generation and accumulation[6].

  • Keep containers tightly sealed when not in use.

Storage Conditions
  • Store in a cool, dry, and well-ventilated area[6]. A recommended storage temperature is often -20°C for similar compounds to ensure long-term stability[7].

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[2][5].

  • Protect containers from physical damage and check regularly for leaks[4].

Section 4: Emergency Procedures

Prompt and appropriate action is crucial in the event of an emergency.

First-Aid Measures
  • Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1].

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention[1].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[3].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].

Accidental Release Measures
  • Minor Spills: Evacuate unnecessary personnel. Wear appropriate PPE. Avoid generating dust. Carefully sweep up or vacuum the spilled solid material and place it into a suitable, labeled container for disposal. Clean the spill area with soap and water[6].

  • Major Spills: Evacuate the area and move upwind. Alert emergency services. Prevent the spill from entering drains or waterways. Contain the spill using inert materials like sand or earth. Collect the material for disposal in labeled containers[4].

Spill_Response Spill Chemical Spill Occurs Evacuate Evacuate Area Spill->Evacuate PPE Don PPE Evacuate->PPE Contain Contain Spill (Use inert material) PPE->Contain Cleanup Clean Up Spill (Sweep or vacuum) Contain->Cleanup Dispose Dispose of Waste (Follow regulations) Cleanup->Dispose Decontaminate Decontaminate Area Cleanup->Decontaminate

Caption: Workflow for responding to an accidental spill of Bis(4-nitrophenyl) butanedioate.

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide[7].

  • Specific Hazards: The compound is combustible. Heating may cause containers to rupture violently. Hazardous combustion products include carbon monoxide, carbon dioxide, and nitrogen oxides (NOx)[4][7].

  • Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA)[5][7].

Section 5: Toxicological and Ecological Information

  • Toxicological Information: To the best of current knowledge, the toxicological properties of Bis(4-nitrophenyl) butanedioate have not been thoroughly investigated[1]. As with many aromatic nitro compounds, there is a potential for systemic toxicity[4]. It is not classified as a carcinogen by IARC, NTP, or OSHA based on data from related compounds.

  • Ecological Information: The environmental impact of this substance has not been fully evaluated. It is advised to prevent its release into the environment, as it may be hazardous to aquatic life[1]. It is not expected to be readily biodegradable.

Section 6: Disposal Considerations

  • Dispose of this chemical and its container in accordance with all local, state, and federal regulations. It may be considered special waste that requires disposal by a licensed company[5]. Dissolving the material in a combustible solvent and burning it in a chemical incinerator with an afterburner and scrubber is a potential disposal method[3].

Section 7: Transport Information

Based on information for similar compounds, Bis(4-nitrophenyl) butanedioate is not typically regulated as a hazardous material for transport by DOT (US), ADR/RID (Europe), or ICAO/IATA (Air)[1]. However, it is crucial to verify this with the latest regulations before shipping.

References

  • Szabo-Scandic. (2018, August 4). 4-Nitrophenyl Butyrate SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenyl butyrate. Retrieved from [Link]

  • Megazyme. (2019, July 19). 4-Nitrophenyl-α-D-glucopyranoside Safety Data Sheet. Retrieved from [Link]

  • ChemBK. (n.d.). Bis-(4-nitrophenyl)succinate. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Guide to the Crystallographic Structure of Bis(4-nitrophenyl) butanedioate

Introduction: Elucidating Structure for Functional Insight Bis(4-nitrophenyl) butanedioate, also known as bis(4-nitrophenyl) succinate, is a symmetrical aromatic diester. Its molecular architecture, comprising a flexible...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Elucidating Structure for Functional Insight

Bis(4-nitrophenyl) butanedioate, also known as bis(4-nitrophenyl) succinate, is a symmetrical aromatic diester. Its molecular architecture, comprising a flexible butane-1,4-dioate linker connecting two rigid nitrophenyl groups, makes it a subject of interest in materials science and supramolecular chemistry. The nitro functional groups, being strong electron-withdrawing agents and potential hydrogen bond acceptors, play a crucial role in defining the solid-state packing and intermolecular interactions of the molecule.

Understanding the precise three-dimensional arrangement of atoms and molecules in the crystalline state is paramount for predicting and controlling the macroscopic properties of a material, such as its thermal stability, solubility, and mechanical characteristics. X-ray crystallography remains the gold standard for providing this detailed structural information. This guide presents a detailed analysis of the synthesis, crystallization, and single-crystal X-ray diffraction study of bis(4-nitrophenyl) butanedioate, offering researchers and drug development professionals a foundational understanding of its solid-state characteristics. The data and methodologies presented herein are derived from the authoritative study by Du et al. (2007) published by the International Union of Crystallography[1][2].

Synthesis and Crystallization: A Protocol for High-Quality Single Crystals

The successful determination of a crystal structure is critically dependent on the quality of the single crystal used for diffraction analysis. The following section details a proven methodology for the synthesis of bis(4-nitrophenyl) butanedioate and the subsequent growth of diffraction-quality single crystals.

Rationale for the Synthetic Approach

The synthesis is achieved through a standard esterification reaction between succinyl dichloride and 4-nitrophenol.[1][2] Succinyl dichloride is a highly reactive acyl chloride, ensuring an efficient reaction with the phenolic hydroxyl group of 4-nitrophenol. This choice of reagents provides a direct and high-yielding route to the desired diester.

Step-by-Step Synthesis & Crystallization Protocol
  • Synthesis: The title compound was prepared by the reaction of succinyl dichloride with 4-nitrophenol.[1]

  • Purification: Following the reaction, the precipitate was collected, dried, and recrystallized from a chloroform-acetonitrile solvent mixture to yield the purified compound.[1]

  • Single Crystal Growth: High-quality single crystals suitable for X-ray analysis were obtained by the slow evaporation of an acetone solution of the purified compound at room temperature (294 K).[1]

  • Expert Insight: The choice of slow evaporation is a deliberate strategy to allow for the ordered assembly of molecules into a well-defined crystal lattice. Rapid precipitation often leads to the formation of polycrystalline or amorphous solids, which are unsuitable for single-crystal X-ray diffraction. Acetone was selected as a suitable solvent that provides adequate solubility and a moderate evaporation rate.

The overall experimental workflow is illustrated in the diagram below.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_analysis Structural Analysis A Reactants: Succinyl Dichloride + 4-Nitrophenol B Reaction A->B C Precipitation & Collection B->C D Recrystallization (Chloroform-Acetonitrile) C->D E Dissolution in Acetone D->E Purified Compound F Slow Evaporation (294 K) G Single Crystal Formation H X-ray Data Collection G->H Diffraction-Quality Crystal I Structure Solution (SHELXS97) H->I J Structure Refinement (SHELXL97) I->J K Final Crystallographic Data J->K

Caption: Experimental workflow from synthesis to final data analysis.

Crystallographic Data and Structure Analysis

The crystallographic analysis provides a precise and unambiguous description of the molecular and supramolecular structure of bis(4-nitrophenyl) butanedioate in the solid state.

Data Collection and Refinement

A suitable single crystal with dimensions 0.20 mm x 0.18 mm x 0.14 mm was selected for analysis.[1] Data were collected at 294 K using a Bruker SMART 1K CCD area-detector diffractometer with Mo Kα radiation.[1] The structure was solved using the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1]

The quality of the refined structure is indicated by the final agreement factors: R = 0.062 and wR = 0.196 for 698 observed reflections with I > 2σ(I).[1] The goodness-of-fit (S) value of 1.01 suggests a sound refinement model.[1]

Summary of Crystallographic Parameters

The fundamental crystallographic data are summarized in the table below.

ParameterValueReference
Chemical FormulaC₁₆H₁₂N₂O₈[1]
Molecular Weight (Mr)360.28[1]
Crystal SystemMonoclinic[1]
Space GroupC2/c[1]
a (Å)13.539 (13)[1]
b (Å)9.049 (9)[1]
c (Å)14.662 (14)[1]
β (°)116.609 (15)[1]
Volume (V) (ų)1606 (3)[1]
Z (Molecules/unit cell)4[1]
Calculated Density (Dx)1.490 Mg m⁻³[1]
Radiation TypeMo Kα[1]
Temperature (K)294 (2)[1]
Final R factor [I>2σ(I)]0.062[1]
Final wR(F²) factor0.196[1]
Molecular Structure and Conformation

The molecular structure of bis(4-nitrophenyl) butanedioate reveals several key features. The molecule is centrosymmetric, meaning it possesses a center of inversion symmetry.[1][2] This dictates that the butanedioate linker is perfectly staggered and the two nitrophenyl groups are related by this inversion center.

A notable conformational feature is that the two benzene rings are coplanar with each other.[1][2] The bond lengths and angles within the molecule are within the normal ranges for similar organic compounds.[1] The planarity of the aromatic rings and the specific orientation of the ester and nitro groups are critical for understanding the intermolecular packing forces.

Caption: Simplified 2D representation of the molecular connectivity.

Conclusion and Future Directions

This guide has provided a detailed overview of the synthesis, crystallization, and crystallographic analysis of bis(4-nitrophenyl) butanedioate. The structure was determined to be monoclinic (space group C2/c) with a centrosymmetric molecular conformation.[1] The coplanarity of the two nitrophenyl rings is a defining feature of its solid-state structure.

The data presented here serve as a robust, validated reference for computational chemists, materials scientists, and pharmaceutical researchers. This structural information can be used as a starting point for:

  • Computational Modeling: To simulate and predict material properties.

  • Polymorph Screening: To investigate if other crystalline forms with different properties exist.

  • Co-crystal Engineering: To design new multicomponent materials by leveraging the hydrogen bond accepting capabilities of the nitro and ester groups.

By providing a clear and detailed protocol and a thorough analysis of the resulting data, this guide empowers researchers to build upon this foundational knowledge in their respective fields.

References

  • Du, H.-T., Du, H.-J., Lu, M., & Sun, L.-L. (2007). Bis(4-nitrophenyl) succinate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4567. [Link]

  • ResearchGate. (n.d.). Bis(4-nitrophenyl) succinate. Retrieved March 26, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Kinetic Profiling of Esterases Using Bis(4-nitrophenyl) Butanedioate

Target Audience: Researchers, enzymologists, and drug development professionals. Applications: High-throughput screening of lipase/esterase inhibitors, characterization of recombinant hydrolases, and diagnostic profiling...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, enzymologists, and drug development professionals. Applications: High-throughput screening of lipase/esterase inhibitors, characterization of recombinant hydrolases, and diagnostic profiling of platelet-activating factor acetylhydrolase (PAF-AH).

Scientific Principles and Assay Causality

Bis(4-nitrophenyl) butanedioate (commonly known as bis(p-nitrophenyl) succinate) is a synthetic, symmetric diester utilized extensively as a chromogenic substrate for the continuous spectrophotometric assay of esterases, lipases, and specific acetylhydrolases[1].

The utility of this substrate lies in its highly quantifiable leaving group: p-nitrophenol (pNP). In its intact esterified state, bis(4-nitrophenyl) butanedioate is colorless and exhibits negligible absorbance at visible wavelengths. Upon catalytic cleavage of the ester bond by a hydrolase, free p-nitrophenol is liberated into the reaction medium.

The Causality of pH in Spectrophotometric Detection

A critical parameter in this assay is the pH of the reaction buffer. The pKₐ of p-nitrophenol is approximately 7.15. At a slightly alkaline pH (typically 7.4 to 8.0), the liberated p-nitrophenol rapidly deprotonates into the p-nitrophenoxide anion[2]. This ionization induces a massive bathochromic shift, resulting in a brilliant yellow solution with a strong absorption maximum at 400–415 nm (standardized at 405 nm for microplate readers)[3]. If the assay is run at a pH below 7.0, a significant fraction of the product remains protonated and colorless, leading to a severe underestimation of enzyme kinetics.

The Challenge of Autohydrolysis

While alkaline conditions are mandatory for detection, they introduce a competing chemical reaction: the spontaneous, non-enzymatic autohydrolysis of the ester bonds[4]. To ensure the protocol is a self-validating system , researchers must run parallel "Substrate Blank" controls. The baseline autohydrolysis rate is continuously measured and mathematically subtracted from the enzymatic rate, ensuring that the calculated specific activity reflects true biological catalysis.

ReactionMechanism Substrate Bis(4-nitrophenyl) butanedioate (Colorless Substrate) Enzyme Esterase / Lipase (Catalytic Cleavage) Substrate->Enzyme Binding Intermediate Mono(4-nitrophenyl) succinate + 1 mol p-Nitrophenol Enzyme->Intermediate Hydrolysis (Step 1) Product Succinic Acid + 2 mol p-Nitrophenol (Yellow) Intermediate->Product Hydrolysis (Step 2)

Caption: Biochemical cleavage of bis(4-nitrophenyl) butanedioate yielding chromogenic p-nitrophenol.

Quantitative Parameters and Assay Matrices

To accurately convert raw absorbance data into molar concentrations of product, the molar extinction coefficient (ε) of p-nitrophenol must be adjusted based on the exact pH of the assay buffer.

Table 1: pH-Dependent Molar Extinction Coefficients of p-Nitrophenol at 405 nm [2]

Buffer pH LevelMolar Extinction Coefficient (ε) (M⁻¹ cm⁻¹)Phenoxide Ionization State
6.53,521Partial (~18%)
7.04,022Partial (~41%)
7.44,705Majority (~64%)
7.85,403High (~81%)
8.25,856Near Complete (~91%)
9.36,450Complete (~99%)

Note: For highest sensitivity without excessive autohydrolysis, pH 8.0 (Tris-HCl or Sodium Phosphate buffer) is the industry standard for this substrate[3].

Table 2: 96-Well Plate Assay Reaction Matrix

ComponentBlank Well (µL)Test Well (µL)Final Concentration
Assay Buffer (100 mM Tris-HCl, pH 8.0)18018090 mM
Enzyme Sample010Variable
Buffer (Sample Substitute)100N/A
Substrate Solution (10 mM in Acetonitrile)10100.5 mM (5% solvent)
Total Volume 200 200

Standardized Experimental Protocol

The following methodology details a continuous kinetic assay optimized for a 96-well microplate format.

AssayWorkflow Prep 1. Reagent Prep Substrate & Buffer Blank 2. Control Setup Measure Autohydrolysis Prep->Blank React 3. Enzyme Reaction Mix & Incubate 37°C Blank->React Read 4. Spectrophotometry Read at 405 nm React->Read Analyze 5. Data Analysis Calculate Specific Activity Read->Analyze

Caption: Step-by-step workflow for the continuous spectrophotometric esterase assay.

Phase 1: Reagent Preparation
  • Assay Buffer: Prepare 100 mM Tris-HCl buffer. Adjust to exactly pH 8.0 at room temperature. Supplement with 0.1% Triton X-100 to prevent enzyme aggregation and substrate precipitation[4].

  • Substrate Stock (10 mM): Bis(4-nitrophenyl) butanedioate is highly hydrophobic. Dissolve the powder in 100% anhydrous acetonitrile or isopropanol[2][3]. Causality note: Organic solvents >10% final concentration can denature hydrolases. This protocol caps the final solvent concentration at 5% (v/v) to preserve enzyme tertiary structure.

  • Enzyme Preparation: Dilute the target esterase/lipase in the Assay Buffer to a working concentration (typically 0.1 to 1.0 mg/mL, depending on specific activity).

Phase 2: Kinetic Assay Execution
  • Pre-warming: Pre-warm the microplate reader and all reagents (except the enzyme) to 37°C.

  • Plate Loading: Pipette 180 µL of Assay Buffer into all required wells of a clear, flat-bottom 96-well microplate.

  • Sample Addition: Add 10 µL of the Enzyme Sample to the "Test" wells. Add 10 µL of Assay Buffer to the "Blank" wells.

  • Reaction Initiation: Using a multichannel pipette, rapidly add 10 µL of the 10 mM Substrate Stock to all wells to initiate the reaction.

  • Continuous Monitoring: Immediately transfer the plate to the microplate reader. Measure the absorbance at 405 nm every 30 seconds for 10 to 15 minutes at 37°C. Shake the plate for 3 seconds before each read to ensure homogeneity.

Phase 3: Data Analysis and Self-Validation

To calculate the specific enzyme activity, extract the linear portion of the kinetic curve (typically the first 2–5 minutes where substrate depletion is <10%).

  • Calculate the rate of change in absorbance per minute (ΔA₄₀₅/min) for both the Test wells and the Blank wells.

  • Subtract the autohydrolysis rate: ΔA_corrected/min = (ΔA₄₀₅/min)_Test - (ΔA₄₀₅/min)_Blank

  • Calculate Volumetric Activity (Units/mL): Activity (U/mL) = [ (ΔA_corrected/min) × V_total ] /[ ε × d × V_enzyme ]

    • V_total = 0.2 mL

    • V_enzyme = 0.01 mL

    • d = Path length of 200 µL in a 96-well plate (approx. 0.6 cm; verify with your specific plate dimensions).

    • ε = 5.6 mM⁻¹ cm⁻¹ (Extinction coefficient at pH 8.0, converted to mM to yield µmol/mL/min).

Validation Check: If the ΔA₄₀₅/min of the Blank exceeds 10% of the Test well rate, the substrate stock may have degraded due to moisture contamination in the organic solvent. Discard and prepare a fresh stock using anhydrous solvent.

References

  • [1] Kosaka, T., et al. "Spectrophotometric assay for serum platelet-activating factor acetylhydrolase activity." Clinica Chimica Acta. URL:[Link]

  • [2] Lee, M. H., et al. "Genome-wide cloning and characterization of microbial esterases." FEMS Microbiology Letters. URL:[Link]

  • [3] Nguyen, T. T., et al. "Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate." Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • [4] Ferrer, M., et al. "Expression of a Temperature-Sensitive Esterase in a Novel Chaperone-Based Escherichia coli Strain." Applied and Environmental Microbiology. URL:[Link]

Sources

Application

Application Note: Covalent Immobilization of Proteins Using Bis(4-nitrophenyl) Butanedioate

Executive Summary The covalent immobilization of proteins onto solid supports is a foundational technique in the development of biosensors, affinity chromatography matrices, and solid-phase diagnostics. While N-hydroxysu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The covalent immobilization of proteins onto solid supports is a foundational technique in the development of biosensors, affinity chromatography matrices, and solid-phase diagnostics. While N-hydroxysuccinimide (NHS) esters are traditionally used for amine-reactive crosslinking, bis(4-nitrophenyl) butanedioate (also known as di-p-nitrophenyl succinate) offers a highly robust, self-validating alternative. As a homobifunctional crosslinker, it utilizes p-nitrophenyl ester reactive groups to form stable amide bonds with primary amines (e.g., lysine residues). This application note provides a comprehensive, self-validating protocol for utilizing this crosslinker, emphasizing mechanistic causality and built-in spectrophotometric validation.

Mechanistic Rationale & Chemical Dynamics

Selecting bis(4-nitrophenyl) butanedioate over standard crosslinkers provides three distinct biochemical advantages:

  • Thermodynamic Favorability: The aminolysis of p-nitrophenyl esters is highly exergonic. Recent 1 demonstrate that p-nitrophenyl esters have a highly favorable free energy of reaction with amines ( ΔG=−61.89 kJ/mol), significantly outperforming standard methyl or phenyl esters[1].

  • Hydrolytic Stability: p-Nitrophenyl esters exhibit superior resistance to aqueous hydrolysis compared to NHS esters. This extended half-life provides a wider operational window during the surface activation phase, reducing the rapid degradation often seen with NHS chemistry.

  • Self-Validation via Chromogenic Leaving Group: Upon amide bond formation, the crosslinker releases a p-nitrophenoxide ion. Under slightly alkaline conditions (pH > 7.15), this leaving group turns intensely yellow. This allows for direct, real-time spectrophotometric quantification of both surface activation and protein conjugation at 400 nm[2].

Workflow Visualization

G cluster_activation Phase 1: Surface Activation cluster_conjugation Phase 2: Protein Immobilization cluster_quenching Phase 3: Quenching N1 Amine-Functionalized Surface N3 Activated Surface (p-Nitrophenyl Ester) N1->N3 Nucleophilic Attack (pH 7.5) N2 Bis(4-nitrophenyl) butanedioate N2->N3 10x Molar Excess V1 Validation: Yellow Leaving Group (400 nm) N3->V1 Monitor Activation N5 Covalent Protein-Surface Conjugate N3->N5 Amide Bond Formation (pH 8.0) N4 Target Protein (Primary Amines) N4->N5 V2 Validation: BCA Assay / 400 nm Release N5->V2 Monitor Conjugation N7 Final Assay-Ready Surface N5->N7 Block Unreacted Esters N6 1M Ethanolamine (pH 8.5) N6->N7

Workflow of protein immobilization using bis(4-nitrophenyl) butanedioate with built-in validation.

Quantitative Data: Crosslinker Comparison

To guide experimental design, the following table summarizes the physicochemical differences between bis(4-nitrophenyl) butanedioate and standard NHS esters.

MetricBis(4-nitrophenyl) butanedioateStandard NHS Esters
Reactive Group p-Nitrophenyl esterN-Hydroxysuccinimide ester
Reaction Free Energy ( ΔG ) -61.89 kJ/mol-50 to -55 kJ/mol
Aqueous Half-Life (pH 8.0) ~10-12 hours~1-2 hours
Leaving Group p-NitrophenolN-Hydroxysuccinimide
Validation Readout Direct Spectrophotometry ( A400​ )Indirect / Mass Spectrometry
Primary Target ϵ -amines (Lysine), N-terminus ϵ -amines (Lysine), N-terminus

Self-Validating Protocol: Step-by-Step Methodology

Materials & Reagents
  • Amine-functionalized solid support (e.g., silica beads, magnetic particles, or biosensor chips).

  • Bis(4-nitrophenyl) butanedioate (Crosslinker).

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Coupling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.

  • Target Protein (amine-containing, e.g., an enzyme or antibody).

  • Quenching Buffer: 1 M Ethanolamine, pH 8.5.

Phase 1: Surface Activation
  • Preparation: Suspend the amine-functionalized support in anhydrous DMSO.

    • Causality: Bis(4-nitrophenyl) butanedioate is inherently hydrophobic. Utilizing anhydrous DMSO prevents the premature water-driven hydrolysis of the ester groups before they can react with the surface amines.

  • Crosslinker Addition: Add a 10-fold to 20-fold molar excess of bis(4-nitrophenyl) butanedioate to the suspension.

    • Causality: A massive molar excess ensures that only one end of the homobifunctional crosslinker reacts with the surface, leaving the other end exposed. This prevents "looping" (where both ends react with adjacent surface amines), which would consume the reactive groups needed for subsequent protein attachment.

  • Incubation: Rotate the mixture at room temperature for 2 hours.

  • Validation Checkpoint 1 (Activation Efficiency): Centrifuge the beads and collect the supernatant. Dilute a 10 µL aliquot in 990 µL of 0.1 M NaOH and measure the absorbance at 400 nm.

    • Causality: The release of the yellow p-nitrophenol leaving group correlates 1:1 with the number of surface amines successfully functionalized, providing a quantifiable metric of surface activation[3].

  • Washing: Wash the activated support extensively with DMSO to remove unreacted crosslinker, followed by three rapid washes in Coupling Buffer (pH 8.3) immediately prior to protein addition.

Phase 2: Protein Conjugation
  • Protein Preparation: Dissolve the target protein in Coupling Buffer (pH 8.3) at a concentration of 1-5 mg/mL. Ensure no primary amine-containing buffers (e.g., Tris or glycine) are present.

    • Causality: The pH of 8.3 is carefully chosen. The ϵ -amino groups of lysine residues have a pKa of ~10.5. At pH 8.3, a small but sufficient fraction of these amines is deprotonated and nucleophilic, driving the reaction forward without causing alkaline denaturation of the protein.

  • Conjugation: Add the protein solution to the activated support. Incubate with gentle end-over-end mixing for 4-18 hours at 4°C.

    • Causality: Lower temperatures (4°C) significantly reduce the rate of competing water hydrolysis of the p-nitrophenyl ester, favoring the slower macromolecular aminolysis by the target protein.

  • Validation Checkpoint 2 (Conjugation Efficiency): Measure the absorbance of the post-conjugation supernatant at 400 nm and perform a BCA assay on the remaining supernatant.

    • Causality: The A400​ increase indicates covalent bonds formed during this specific step. The BCA assay confirms the depletion of free protein from the solution, providing orthogonal validation of successful immobilization[2].

Phase 3: Quenching and Finalization
  • Quenching: Add Quenching Buffer (1 M Ethanolamine, pH 8.5) to the support and incubate for 1 hour at room temperature.

    • Causality: Unreacted p-nitrophenyl esters will cause non-specific covalent binding of off-target proteins during downstream assays. Ethanolamine, a highly concentrated small primary amine, rapidly caps these residual esters, converting them to inert, hydrophilic amide groups.

  • Final Wash: Wash the support sequentially with 1 M NaCl, followed by the desired storage buffer (e.g., PBS + 0.05% Sodium Azide).

    • Causality: High salt (1 M NaCl) disrupts any non-covalent electrostatic interactions, ensuring that only covalently immobilized protein remains on the surface.

References

  • Source: mdpi.
  • Source: acs.
  • Title: Identification, Characterization, and Immobilization of an Organic Solvent-Stable Alkaline Hydrolase (PA27)

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yield in bis(4-nitrophenyl) butanedioate synthesis

Welcome to the Technical Support Center for the synthesis and optimization of bis(4-nitrophenyl) butanedioate (commonly referred to as di-p-nitrophenyl succinate). This active diester is a critical precursor in the solut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of bis(4-nitrophenyl) butanedioate (commonly referred to as di-p-nitrophenyl succinate). This active diester is a critical precursor in the solution polycondensation of biodegradable polymers, such as thermoresponsive poly(ester amide)s and hydrogels[1],[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the causality behind each experimental choice, providing you with a self-validating protocol and troubleshooting matrix to ensure maximum yield and high-purity crystalline recovery.

Reaction Workflow & Logical Architecture

The synthesis relies on the highly exothermic acyl substitution between succinyl chloride and p-nitrophenol, driven forward by a proton scavenger (triethylamine)[1].

SynthesisWorkflow Start Succinyl Chloride (1.0 eq) Reaction Esterification 0°C → Room Temp Start->Reaction Reagents p-Nitrophenol (2.05 eq) + Triethylamine (2.1 eq) Reagents->Reaction Solvent Anhydrous Solvent (Acetone or DCM) Solvent->Reaction Quench Aqueous Quench (Precipitation) Reaction->Quench Remove TEA-HCl Purification Recrystallization (Ethyl Acetate) Quench->Purification Crude solid Product Bis(4-nitrophenyl) Butanedioate Purification->Product Pure crystals

Figure 1: Synthesis and purification workflow for bis(4-nitrophenyl) butanedioate.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system : the physical state of the reaction mixture will provide real-time feedback on the success of the esterification.

Step 1: Reagent Preparation

  • Action: In a flame-dried, round-bottom flask purged with inert gas (N₂ or Ar), dissolve p-nitrophenol (2.05 eq) and triethylamine (TEA, 2.1 eq) in anhydrous acetone (approx. 10 mL per gram of phenol)[1].

  • Causality: A slight stoichiometric excess of the phenol and base compensates for trace moisture in the environment and ensures the complete consumption of the succinyl chloride, preventing the reaction from stalling at the mono-ester intermediate.

Step 2: Temperature-Controlled Addition

  • Action: Chill the reaction vessel to 0 °C using an ice-water bath. Dilute succinyl chloride (1.0 eq) in a small volume of anhydrous acetone and add it dropwise to the vigorously stirring solution over 30 to 60 minutes[1].

  • Causality: The acyl substitution is highly exothermic. Strict temperature control at 0 °C prevents localized overheating, which would otherwise lead to the degradation of the acid chloride and the formation of dark, polymeric byproducts.

  • Self-Validation Check: You should immediately observe the formation of a dense, white precipitate (TEA·HCl) upon the addition of succinyl chloride. This confirms active scavenging of HCl and forward reaction momentum[3].

Step 3: Esterification & Maturation

  • Action: Maintain the reaction at 0 °C for 2 hours, then remove the ice bath and allow the mixture to warm to room temperature, stirring overnight (12–16 hours)[1].

  • Causality: The first esterification is rapid, but the second is sterically hindered and electronically deactivated by the newly formed ester group. Extended room-temperature maturation ensures >95% conversion to the diester.

Step 4: Quench and Isolation

  • Action: Pour the heterogeneous mixture into a 5-fold volume of ice-cold distilled water under vigorous stirring. Filter the resulting crude precipitate under a vacuum.

  • Causality: The aqueous quench serves a dual purpose: it rapidly hydrolyzes any trace unreacted acid chloride and completely solubilizes the TEA·HCl byproduct, leaving the highly hydrophobic bis(4-nitrophenyl) butanedioate as an insoluble solid[1],[3].

Step 5: Purification

  • Action: Recrystallize the crude solid from ethyl acetate (repeated up to three times if necessary)[1] or dichloroethane[4]. Dry the purified crystals in vacuo at room temperature.

Quantitative Data: Parameter Optimization Matrix

To demonstrate the impact of reaction parameters on the final yield, refer to the optimization data below. The data highlights why our SOP utilizes specific equivalents and extended timelines.

Solvent SystemBase (Equivalents)p-Nitrophenol (Equivalents)Temperature ProfileIsolated Yield (%)Product Purity (HPLC)
Anhydrous AcetoneTriethylamine (2.00)2.000 °C → RT (4h)55 - 60%~85% (Mono-ester present)
Anhydrous Acetone Triethylamine (2.10) 2.05 0 °C → RT (16h) 85 - 92% >98%
DichloromethaneTriethylamine (2.10)2.050 °C → RT (16h)80 - 85%>98%
AcetonitrilePyridine (2.10)2.050 °C → 70 °C (3h)70 - 75%~90%
Troubleshooting Guide & FAQs

Q1: Why is my reaction yield consistently below 60% despite using exact 1:2 stoichiometric ratios? A: Exact 1:2 stoichiometry often leads to incomplete conversion. Succinyl chloride is highly susceptible to moisture-induced hydrolysis. If even a fraction of a percent of water is present in your solvent or atmosphere, it will consume the acid chloride, leaving unreacted p-nitrophenol. Furthermore, the intermediate mono-ester is sterically hindered. By utilizing a slight molar excess of p-nitrophenol (2.05 eq) and triethylamine (2.1 eq), you drive the equilibrium entirely toward the diester[1].

Q2: How do I eliminate the mono-ester impurity from my final product? A: The presence of the mono-ester indicates premature reaction termination. The first addition of p-nitrophenol to succinyl chloride is fast, but the second addition is significantly slower due to the electron-withdrawing nature of the newly formed ester group. To resolve this, ensure the reaction is allowed to stir at room temperature overnight (at least 12–16 hours)[1]. Do not quench the reaction while it is still at 0 °C.

Q3: What is the optimal solvent system for this esterification? A: Anhydrous acetone is the optimal solvent. The esterification generates hydrochloric acid, which is scavenged by triethylamine to form triethylamine hydrochloride (TEA·HCl). In acetone, TEA·HCl is virtually insoluble and immediately precipitates out of the solution[3]. According to Le Chatelier’s principle, this physical removal of the byproduct continuously drives the reaction forward. While dichloromethane (DCM) is also effective, acetone offers a safer toxicity profile and simplifies the visual tracking of the reaction progress.

Q4: I am seeing a pink/yellow discoloration in my final product. What causes this and how do I remove it? A: A yellow or pink tint is a classic indicator of trace unreacted p-nitrophenol or its phenoxide ion, which is a highly active chromophore. To remove it, ensure that your aqueous quench step utilizes a large excess of water to wash away the phenol. If the discoloration persists, wash the crude solid with a very dilute, cold sodium bicarbonate solution (pH ~8) to solubilize the residual p-nitrophenol as a phenoxide salt, followed by rigorous recrystallization from ethyl acetate[1] or dichloroethane[4].

References
  • Title: WO2009073541A2 - Thermoresponsive arginine-based hydrogels as biologic carriers Source: Google Patents URL: 1

  • Title: WO2014024207A1 - Process for preparation of succinylcholine chloride Source: Google Patents URL: 4

  • Title: Synthesis, Properties, and Biodegradation of Sequential Poly(Ester Amide)s Containing γ-Aminobutyric Acid Source: PMC (National Institutes of Health) URL: 2

  • Title: Triethylamine Hydrochloride | High-Purity Reagent Source: Benchchem URL: 3

Sources

Optimization

Technical Support Center: Bis(4-nitrophenyl) Butanedioate Purification &amp; Recrystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded protocols for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded protocols for the synthesis, purification, and troubleshooting of bis(4-nitrophenyl) butanedioate (commonly known as bis(4-nitrophenyl) succinate).

This active ester is a critical intermediate in the synthesis of pharmaceuticals—most notably the neuromuscular blocking agent succinylcholine chloride—and serves as a robust cross-linking agent in bioconjugation[1]. The protocols below are engineered as self-validating systems to ensure high-purity yields suitable for downstream API manufacturing.

I. Physicochemical Properties & Target Metrics

Before initiating synthesis or recrystallization, it is critical to understand the target physicochemical metrics of the pure compound. Deviations from these values during your quality control (QC) checks are primary indicators of contamination.

PropertyTarget ValueReference / Source
Chemical Name Bis(4-nitrophenyl) butanedioate2[2]
CAS Number 33109-58-92[2]
Molecular Formula C₁₆H₁₂N₂O▵3[3]
Molar Mass 360.28 g/mol 2[2]
Melting Point 180 - 182 °C2[2]
Crystal System Monoclinic (C2/c)3[3]
II. Process Visualization

Workflow A Succinyl Dichloride + 4-Nitrophenol B Esterification (Pyridine/TEA, 70°C) A->B Reflux 5-6h C Crude Bis(4-nitrophenyl) Butanedioate B->C Quench & Precipitate D Aqueous Wash & Filtration C->D Remove Salts/Phenol E Recrystallization (DCE or CHCl3/MeCN) D->E Dissolution (Heat) F Pure Crystals (>99% Purity) E->F Slow Cooling

Workflow for the synthesis and purification of bis(4-nitrophenyl) butanedioate.

III. Standard Operating Procedures (SOPs)
Protocol A: Synthesis via Succinyl Dichloride

Mechanistic Rationale: The reaction utilizes an acyl chloride to drive the esterification forward irreversibly. Pyridine acts as both a catalyst (forming a highly reactive acylpyridinium intermediate) and an acid scavenger to neutralize the HCl byproduct.

  • Reaction Setup: Dissolve 4-nitrophenol (20 mmol) in 30 mL of dry acetonitrile. Slowly add succinyl dichloride (10 mmol) dissolved in 0.5 mL of pyridine[3].

  • Reflux: Heat the mixture under reflux for 5–6 hours.

    • Self-Validation Step: Ensure moisture is strictly excluded using a calcium chloride guard tube on the condenser[3]. Moisture will hydrolyze the acid chloride into succinic acid, drastically reducing your yield. The cessation of visible reactivity/fuming indicates the consumption of the acyl chloride.

  • Isolation: Cool the reaction to room temperature. Collect the resulting precipitates via vacuum filtration and dry under reduced pressure.

Protocol B: Scale-Up Synthesis via Bis(4-nitrophenyl) Carbonate

Mechanistic Rationale: For larger-scale operations avoiding toxic acyl chlorides, succinic acid can be reacted with bis(4-nitrophenyl)carbonate. Triethylamine (TEA) acts as the base to deprotonate the carboxylic acid, facilitating the nucleophilic attack on the carbonate.

  • Reaction Setup: In a dry four-neck round-bottom flask, charge succinic acid (100 g), TEA (250 mL), bis(4-nitrophenyl)carbonate (540.5 g), and acetonitrile (600 mL)[4].

  • Stirring: Stir the reaction mixture overnight at room temperature to ensure complete conversion.

  • Quenching & Isolation: Quench the reaction with water. Filter the resulting solid and wash thoroughly with water to remove TEA salts.

Protocol C: Recrystallization & Purification

Mechanistic Rationale: Recrystallization relies on the differential solubility of the target compound versus its impurities across a temperature gradient. Slow cooling promotes the thermodynamic exclusion of impurities from the growing monoclinic crystal lattice.

  • Solvent Selection: Choose either dichloroethane (DCE) for bulk purification[4] or a chloroform-acetonitrile mixture for growing X-ray quality single crystals[3].

  • Dissolution: Suspend the crude solid in the chosen solvent and heat to reflux until complete dissolution is achieved. Do not oversaturate; add solvent dropwise at boiling until the solution is just clear.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature. Do not crash-cool in an ice bath, as this traps impurities (like unreacted 4-nitrophenol) within the crystal defects.

  • Validation: Filter the crystals and determine the melting point.

    • Self-Validation Step: A sharp melting point of 180-182 °C confirms successful purification[2]. A broad or depressed melting range indicates residual 4-nitrophenol or trapped solvent, necessitating a second recrystallization cycle.

IV. Troubleshooting Guides & FAQs

Q: Why is my crude product heavily contaminated with unreacted 4-nitrophenol? A: Causality: 4-nitrophenol can co-precipitate if the reaction does not reach completion or if the anti-solvent (water) crashes it out alongside the product during the quench phase. Solution: Wash the crude solid thoroughly with dilute aqueous sodium bicarbonate or cold water before recrystallization. The ester is insoluble in water, whereas the phenol/phenolate has higher aqueous solubility. Validate removal by checking for the absence of the characteristic bright yellow color of the nitrophenolate ion in the filtrate.

Q: What is the optimal solvent system for recrystallization to achieve >99% HPLC purity? A: Causality: Bis(4-nitrophenyl) butanedioate requires a solvent system that balances high solubility at reflux with poor solubility at room temperature. Solution: Dichloroethane (DCE) is highly effective as a single-solvent system for bulk purification, routinely yielding >99% HPLC purity[4]. Alternatively, a binary system like chloroform-acetonitrile provides excellent gradient solubility, which is ideal for growing high-quality single crystals[3].

Q: During esterification, my reaction mixture turns excessively dark. How do I prevent this? A: Causality: Darkening often indicates the oxidation of 4-nitrophenol or the formation of polymeric byproducts due to excessive heating or oxygen exposure. Solution: Maintain strict temperature control (do not exceed 70-75°C) and conduct the reaction under an inert atmosphere (nitrogen or argon). If using the succinyl dichloride route, ensure strict anhydrous conditions to prevent side reactions.

Q: How do I verify the success of my recrystallization without immediate access to HPLC? A: Causality: Melting point depression is a highly sensitive, immediate thermodynamic indicator of impurities within crystalline solids. Solution: Perform a melting point analysis. Pure bis(4-nitrophenyl) butanedioate exhibits a sharp melting point at 180-182 °C[2]. If the compound begins melting at 175 °C or melts over a broad range (>2 °C variance), impurities remain.

V. References
  • Bis(4-nitrophenyl) succinate - IUCr Journals | iucr.org | 3

  • WO2014024207A1 - Process for preparation of succinylcholine chloride | google.com (Patents) |4

  • Scale-Up and Development of a One-Step Process for the Synthesis of Succinylcholine | acs.org | 1

  • Bis-(4-nitrophenyl)succinate - ChemBK | chembk.com |2

Sources

Troubleshooting

Technical Support Center: Bis(4-nitrophenyl) Butanedioate Handling &amp; Storage

Welcome to the technical support and troubleshooting guide for bis(4-nitrophenyl) butanedioate (also known as di-p-nitrophenyl succinate). As a highly reactive bis-electrophilic monomer widely used in the synthesis of po...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for bis(4-nitrophenyl) butanedioate (also known as di-p-nitrophenyl succinate). As a highly reactive bis-electrophilic monomer widely used in the synthesis of poly(ester amide)s and as a cross-linking agent, maintaining the structural integrity of this compound is critical for reproducible experimental yields.

This guide synthesizes field-proven methodologies to help you understand its degradation mechanisms, optimize storage conditions, and recover compromised batches.

Executive Summary: Storage & Integrity Metrics

To ensure maximum shelf life and prevent premature hydrolysis, adhere strictly to the environmental baselines outlined below.

ParameterIdeal ConditionConsequence of Deviation
Temperature -20°C (Freezer)Accelerated thermal degradation and ester cleavage.
Atmosphere Argon or Nitrogen (Dry)Rapid hydrolysis initiated by ambient humidity.
Light Exposure Dark / Opaque ContainerPotential photo-oxidation of the nitrophenyl groups.
Visual State Pure White PowderYellowing indicates the release of 4-nitrophenol.

Core Troubleshooting & FAQs

Q1: Why does bis(4-nitrophenyl) butanedioate degrade so quickly on the benchtop?

A: The rapid degradation is a direct consequence of the molecule's chemical design. Bis(4-nitrophenyl) butanedioate is an activated diester. The p-nitrophenyl group is highly electron-withdrawing, which makes it an excellent leaving group and renders the carbonyl carbon highly electrophilic.

While this electrophilicity is exactly what makes it an efficient monomer for rapid polycondensation with polyamines [3], it also makes the ester bonds highly susceptible to nucleophilic attack by ambient water molecules. Exposure to atmospheric moisture leads to spontaneous hydrolysis, cleaving the ester bond to yield succinic acid and 4-nitrophenol.

Degradation A Bis(4-nitrophenyl) butanedioate (Activated Diester) B H2O (Moisture) Nucleophilic Attack A->B Humidity Exposure C Succinic Acid (Dicarboxylic Acid) B->C Hydrolysis D 4-Nitrophenol (Yellow Byproduct) B->D Hydrolysis

Fig 1: Hydrolytic degradation pathway of bis(4-nitrophenyl) butanedioate.

Q2: What are the absolute best storage conditions to extend its shelf life?

A: To arrest the hydrolysis kinetics, the compound must be isolated from both thermal energy and moisture.

  • Temperature: Store strictly sealed in a freezer at -20°C [1].

  • Atmosphere: Store in a desiccator, or backfill the storage vial with an inert gas (Argon or dry Nitrogen) before sealing.

  • Handling Precaution (Critical): When removing the vial from the freezer, allow it to warm to room temperature before opening . Opening a cold vial causes ambient humidity to instantly condense on the powder, initiating the hydrolysis cascade described above.

Q3: How can I quantitatively verify the integrity of my batch before an experiment?

A: Do not rely solely on visual inspection. You can build a self-validating quality control system using UV-Vis spectrophotometry. The degradation byproduct, 4-nitrophenol, forms a phenoxide ion in basic conditions that absorbs strongly at 400 nm, allowing for precise quantification of degradation.

Protocol: Spectrophotometric Quality Control Assay

  • Preparation: Weigh exactly 5.0 mg of the bis(4-nitrophenyl) butanedioate sample and dissolve it in 1.0 mL of anhydrous acetonitrile (Stock Solution).

  • Dilution: Transfer 10 µL of the Stock Solution into 990 µL of 0.1 M Sodium Borate buffer (pH 9.0) in a microcentrifuge tube. Mix thoroughly.

  • Measurement: Transfer the mixture to a quartz cuvette and measure the absorbance at 400 nm against a blank (1% acetonitrile in borate buffer).

  • Calculation: Use the Beer-Lambert law ( A=ϵ⋅c⋅l ) with the molar extinction coefficient of 4-nitrophenolate ( ϵ400​≈18,000 M−1cm−1 ) to determine the concentration of free 4-nitrophenol. Back-calculate this to find the molar percentage of the degraded ester. If degradation exceeds 2%, purification is required.

Q4: My batch has turned slightly yellow. Can it be salvaged?

A: Yes. The yellow color is the visual signature of trace 4-nitrophenol. Because intact bis(4-nitrophenyl) butanedioate and 4-nitrophenol have vastly different solubility profiles in cold organic solvents, the batch can be fully recovered via recrystallization from ethyl acetate [2].

Purification A Degraded Batch (Yellowish Powder) B Dissolve in Ethyl Acetate at Reflux A->B C Cool & Chill to Precipitate B->C D Vacuum Filtration C->D E Dry in Vacuo (Pure White Crystals) D->E

Fig 2: Recrystallization workflow for recovering degraded bis(4-nitrophenyl) butanedioate.

Protocol: Recrystallization from Ethyl Acetate

  • Dissolution: Transfer the degraded powder into a clean, dry Erlenmeyer flask. Add boiling ethyl acetate dropwise while swirling on a hot plate until the powder just dissolves. Do not add excess solvent.

  • Cooling: Remove the flask from the heat source and allow it to cool undisturbed to room temperature. Seed crystals of the purified diester will begin to form.

  • Precipitation: Once at room temperature, transfer the flask to an ice bath (0–4°C) for 2 hours to maximize the yield of the precipitate.

  • Filtration: Collect the purified crystals via vacuum filtration using a Büchner funnel. The yellow 4-nitrophenol byproduct remains highly soluble in the cold ethyl acetate and will pass through into the filtrate.

  • Washing & Drying: Wash the filter cake with a minimal volume of ice-cold ethyl acetate. Transfer the restored white crystals to a vacuum desiccator and dry in vacuo overnight to remove all residual solvent before returning to -20°C storage.

References

  • Thermoresponsive arginine-based hydrogels as biologic carriers (WO2009073541A2)
  • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s Source: National Institutes of Health (PMC)[Link]

  • Library of Cationic Polymers Composed of Polyamines and Arginine as Gene Transfection Agents Source: ACS Omega[Link]

Reference Data & Comparative Studies

Validation

Comparing active ester reactivity: bis(4-nitrophenyl) butanedioate vs NHS esters

Title: Comparative Guide to Active Ester Reactivity: bis(4-nitrophenyl) butanedioate vs. NHS Esters In the landscape of bioconjugation, crosslinking, and polymer synthesis, the selection of an active ester dictates the t...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide to Active Ester Reactivity: bis(4-nitrophenyl) butanedioate vs. NHS Esters

In the landscape of bioconjugation, crosslinking, and polymer synthesis, the selection of an active ester dictates the thermodynamic efficiency and kinetic success of the reaction. As a Senior Application Scientist, I frequently encounter workflows where the choice between a highly reactive N-hydroxysuccinimide (NHS) ester and a more stable p-nitrophenyl (pNP) ester determines whether a target molecule is successfully isolated or lost to hydrolysis.

This guide provides an objective, mechanistically grounded comparison between bis(4-nitrophenyl) butanedioate (commonly known as di-p-nitrophenyl succinate) and NHS esters (such as disuccinimidyl succinate), detailing the causality behind their reactivity profiles and providing self-validating experimental protocols.

Mechanistic Foundations of Active Ester Reactivity

Active esters drive the formation of stable amide bonds by reacting with primary amines via a tetrahedral intermediate. The efficiency of this aminolysis is heavily influenced by the leaving group's ability to stabilize a negative charge, which is inversely proportional to its pKa[1].

  • Thermodynamics vs. Kinetics: The leaving group of bis(4-nitrophenyl) butanedioate is p-nitrophenol, which has a pKa of 7.14[1]. In contrast, the leaving group of an NHS ester is N-hydroxysuccinimide, which has a slightly higher predicted pKa of ~7.81[2]. Thermodynamically, the lower pKa of p-nitrophenol makes it a superior leaving group. However, in aqueous bioconjugation, NHS esters often exhibit faster apparent aminolysis kinetics. This is due to the lower steric hindrance of the aliphatic NHS ring compared to the bulky aromatic p-nitrophenyl ring, allowing for rapid nucleophilic attack by amines[].

  • The Hydrolysis Competitor: The critical trade-off for the rapid kinetics of NHS esters is their extreme susceptibility to hydrolysis. Hydrolysis of the NHS ester is a major kinetic competitor to aminolysis, particularly at low protein concentrations or when the target amine is sterically hindered[]. NHS esters have a hydrolytic half-life ( t1/2​ ) of approximately 4–5 hours at pH 7.0, which plummets to just 10 minutes at pH 8.6[4].

  • Aqueous Stability: The pNP ester group is significantly more stable in aqueous and mixed-solvent environments. This improved stability allows researchers to perform step-wise conjugations, isolate half-ester intermediates, and even subject the intermediate to High-Performance Liquid Chromatography (HPLC) purification without significant degradation—a feat that is nearly impossible with highly labile NHS esters[5].

G ActiveEster Active Ester (NHS or pNP) Tetra1 Tetrahedral Intermediate (Aminolysis) ActiveEster->Tetra1 + Amine Tetra2 Tetrahedral Intermediate (Hydrolysis) ActiveEster->Tetra2 + Water Amine Primary Amine (R-NH2) Water Water (H2O / OH-) Amide Stable Amide Bond (Target Product) Tetra1->Amide LeavingGroup Leaving Group (NHS or p-Nitrophenol) Tetra1->LeavingGroup Carboxylate Carboxylate (Hydrolyzed Byproduct) Tetra2->Carboxylate Tetra2->LeavingGroup

Diagram illustrating the competing pathways of aminolysis and hydrolysis for active esters.

Quantitative Performance Metrics

To guide experimental design, the following table summarizes the quantitative differences between bis(4-nitrophenyl) butanedioate and standard NHS esters.

Parameterbis(4-nitrophenyl) butanedioate (pNP Ester)NHS Esters (e.g., DSS)
Leaving Group p-NitrophenolN-Hydroxysuccinimide
Leaving Group pKa 7.14[1]~7.81[2]
Hydrolysis t1/2​ (pH 7.0) Highly stable (Days)~4–5 hours[4]
Hydrolysis t1/2​ (pH 8.6) Moderate (Hours)~10 minutes[4]
Aminolysis Kinetics Moderate (Hours to Days)Extremely Fast (Minutes)[]
Optimal Reaction pH 8.0 – 9.07.2 – 8.5[]
Real-Time Monitoring Yes (p-Nitrophenolate absorbs at 400 nm)No (Requires post-reaction SEC/LC-MS)
Primary Application Step-growth polymers, isolable intermediates[5]Rapid protein/antibody labeling[]

Self-Validating Experimental Workflows

The choice of active ester dictates the experimental workflow. Below are two self-validating protocols designed to leverage the unique properties of each ester.

Workflow 1: Step-Wise Conjugation using bis(4-nitrophenyl) butanedioate

Objective: To synthesize an isolable half-ester intermediate for sequential crosslinking. Causality: We utilize the pNP ester because its high aqueous stability allows us to react only one side of the homobifunctional crosslinker, isolate the intermediate via HPLC, and prevent the second ester from hydrolyzing during purification[5].

  • Preparation: Dissolve bis(4-nitrophenyl) butanedioate in anhydrous DMF or DMSO to a concentration of 100 mM.

  • Reaction: Add the ester dropwise to an aqueous solution containing the first target primary amine (e.g., an amino-modified carbohydrate) buffered at pH 8.5 (0.1 M Sodium Bicarbonate). Causality: A slightly higher pH is required to deprotonate the amine and accelerate the slower pNP aminolysis.

  • Self-Validating Monitoring: Monitor the reaction mixture using a UV-Vis spectrophotometer at 400 nm. Causality: As the reaction proceeds, p-nitrophenol is released. At pH 8.5, it deprotonates into the p-nitrophenolate anion, which turns the solution distinctly yellow and strongly absorbs at 400 nm. The plateau of this absorbance confirms reaction completion.

  • Isolation: Purify the half-ester intermediate via preparative HPLC. The pNP group will survive the aqueous mobile phase.

  • Secondary Conjugation: React the purified half-ester with the second amine-containing target (e.g., a carrier protein) under similar conditions.

Workflow 2: Direct Antibody Labeling using an NHS Ester

Objective: To rapidly conjugate a payload to the surface lysines of an IgG antibody. Causality: We utilize an NHS ester because antibodies are fragile and require rapid conjugation at near-neutral pH to preserve their tertiary structure and antigen-binding affinity[].

  • Buffer Exchange (Critical Step): Dialyze or use a spin column to exchange the antibody into an amine-free buffer (e.g., 0.1 M Phosphate-Citrate or PBS, pH 7.5). Causality: Tris or glycine buffers contain primary amines that will aggressively compete with the antibody lysines, quenching the NHS ester.

  • Reaction: Add a 10-to-20-fold molar excess of the NHS ester (dissolved in anhydrous DMSO) to the antibody solution. Incubate at room temperature for 30–60 minutes. Causality: The reaction must be kept brief due to the rapid hydrolysis of the NHS ester at this pH.

  • Self-Validating Purification: Terminate the reaction by passing the mixture through a Size Exclusion Chromatography (SEC) desalting column (e.g., Sephadex G-25). Causality: Because NHS reactions cannot be easily monitored by colorimetry, SEC serves as a self-validating step. The high-molecular-weight conjugate elutes in the void volume, while the hydrolyzed NHS and unreacted small molecules are trapped in the pores, ensuring the final collected fraction is purely the conjugated product.

W Start Select Active Ester Cond1 High Aqueous Stability Needed? (e.g., Step-wise synthesis, HPLC) Start->Cond1 Cond2 Fast Reaction at pH 7-8 Needed? (e.g., Fragile Proteins) Cond1->Cond2 No pNP bis(4-nitrophenyl) butanedioate (pNP Ester) Cond1->pNP Yes NHS NHS Ester (e.g., DSS) Cond2->NHS Yes Step1A React in Organic/Aqueous Mix (pH 8.0-9.0) pNP->Step1A Step1B React in Aqueous Buffer (pH 7.2-8.0) NHS->Step1B MonitorA Monitor p-Nitrophenol Release at 400 nm Step1A->MonitorA MonitorB Purify via SEC/Desalting (Remove free NHS) Step1B->MonitorB

Decision matrix and workflow logic for selecting and utilizing active esters.

References

  • Conjugation Methods in Synthetic Glycoconjugate Vaccines The Hong Kong Polytechnic University[Link]

  • Explain why the pka of p-nitrophenol is 7.14, whereas the pka of m-nitrophenol is 8.39. Filo [Link]

  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues MDPI [Link]

Sources

Comparative

Spectrophotometric validation of p-nitrophenol release from bis(4-nitrophenyl) butanedioate

Spectrophotometric Validation of p-Nitrophenol Release from Bis(4-nitrophenyl) Butanedioate: A Comparative Methodological Guide As a Senior Application Scientist, selecting the appropriate substrate for enzyme kinetic pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectrophotometric Validation of p-Nitrophenol Release from Bis(4-nitrophenyl) Butanedioate: A Comparative Methodological Guide

As a Senior Application Scientist, selecting the appropriate substrate for enzyme kinetic profiling is a critical decision that dictates the reliability of downstream drug development and biochemical characterization. Bis(4-nitrophenyl) butanedioate—also known as bis(p-nitrophenyl) succinate—is a highly specialized bifunctional esterase substrate. Unlike simple mono-esters, its dicarboxylic acid backbone provides unique structural advantages for mapping the active sites of complex lipases, esterases, and cross-linking enzymes.

This guide provides an objective, data-driven comparison of bis(4-nitrophenyl) butanedioate against standard alternatives, detailing the mechanistic causality behind its use and establishing a self-validating protocol for its spectrophotometric validation.

Mechanistic Causality: The Chemistry of Signal Generation

The utility of bis(4-nitrophenyl) butanedioate relies on the nucleophilic attack of an enzyme's catalytic triad (e.g., Ser-His-Asp) on its ester bonds. Because it is a bis-ester, hydrolysis occurs in a biphasic manner. The first cleavage yields mono(4-nitrophenyl) succinate and one equivalent of p-nitrophenol (pNP). A subsequent cleavage releases the second pNP equivalent.

The spectrophotometric detection of this reaction is entirely dependent on pH causality. The released p-nitrophenol has a pKa of ~7.15. In acidic or neutral environments, it remains protonated and colorless. However, when the assay buffer is shifted to an alkaline pH (typically pH 8.0), the hydroxyl group deprotonates to form the 1 anion[1]. This structural shift induces a strong bathochromic effect, allowing the reaction to be continuously monitored by measuring absorbance at 2[2].

ReactionPathway Substrate Bis(4-nitrophenyl) butanedioate Intermediate Mono(4-nitrophenyl) succinate Substrate->Intermediate Hydrolysis 1 Enzyme Esterase (Catalysis) Enzyme->Substrate Product1 p-Nitrophenol (pNP) (Colorless at pH < 7) Intermediate->Product1 Hydrolysis 2 Alkaline Alkaline Shift (pH > 8.0) Product1->Alkaline Product2 p-Nitrophenolate ion (Yellow, Abs 405 nm) Alkaline->Product2

Enzymatic biphasic hydrolysis of bis(4-nitrophenyl) butanedioate and alkaline shift of pNP.

Objective Comparison of Alternative Substrates

When designing an assay, researchers must weigh sensitivity against background noise (autohydrolysis). While p-nitrophenyl acetate (pNPA) is the ubiquitous standard for esterase screening, its short aliphatic chain makes it highly susceptible to spontaneous hydrolysis in aqueous buffers, leading to high baseline drift.

Bis(4-nitrophenyl) butanedioate mitigates this through its longer succinate backbone, which provides superior stability and is highly relevant for enzymes involved in the synthesis or degradation of complex polymers, such as 3 analogs[3].

Table 1: Quantitative Comparison of Esterase/Lipase Substrates

Substrate AlternativeDetection ModalityMolar Extinction Coefficient ( ϵ )Autohydrolysis Rate (pH 8.0)Signal AmplificationPrimary Application
Bis(4-nitrophenyl) butanedioate Absorbance (405 nm)~18,000 M−1cm−1 (x2)Moderate2x (Bifunctional)Bifunctional enzyme kinetic mapping
p-Nitrophenyl acetate (pNPA) Absorbance (405 nm)~18,000 M−1cm−1 High1x (Monofunctional)General esterase screening
p-Nitrophenyl butyrate (pNPB) Absorbance (405 nm)~18,000 M−1cm−1 Low1x (Monofunctional)Lipase/Cutinase differentiation
4-Methylumbelliferyl butyrate Fluorescence (Ex 365 / Em 450)N/AVery LowN/AHigh-throughput ultra-sensitive assays

(Note: The ϵ of pNP is highly pH-dependent. While it reaches ~18,000 M−1cm−1 at pH > 8.5, literature establishes a molar absorbance coefficient of4 at pH 7.0[4].)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, a kinetic assay cannot simply measure raw absorbance; it must dynamically isolate enzyme-catalyzed hydrolysis from environmental artifacts. The following protocol establishes a self-validating matrix that mathematically subtracts spontaneous autohydrolysis and intrinsic protein absorbance.

Step 1: Reagent Preparation & Causality
  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0. Causality: Maintaining pH 8.0 ensures that the vast majority of the released pNP is ionized into the detectable yellow phenolate state without inducing excessive alkaline hydrolysis of the substrate.

  • Substrate Stock: 10 mM bis(4-nitrophenyl) butanedioate in anhydrous DMSO. Causality: The bifunctional ester bonds are protected from ambient moisture during storage.

  • Enzyme Working Solution: Diluted in Assay Buffer to the desired functional concentration.

Step 2: Assay Matrix Setup

In a 96-well clear-bottom microplate, set up the following conditions in triplicate to isolate variables:

  • Experimental Well: 180 µL Buffer + 10 µL Enzyme + 10 µL Substrate.

  • Substrate Blank: 190 µL Buffer + 10 µL Substrate. (Validates and accounts for spontaneous autohydrolysis).

  • Enzyme Blank: 190 µL Buffer + 10 µL Enzyme. (Validates and accounts for background absorbance of the biological extract).

Step 3: Kinetic Execution
  • Pre-incubate the microplate at 37°C for 5 minutes to stabilize thermodynamics.

  • Initiate the reaction by adding the Substrate Stock using a multichannel pipette.

  • Immediately monitor the by reading absorbance continuously at 405 nm for 15 minutes.

Workflow Prep Prepare Reagents (Buffer pH 8.0, Substrate, Enzyme) Setup Setup Assay Matrix (Include Blanks & Controls) Prep->Setup Reaction Initiate Reaction (Add Substrate) Setup->Reaction Incubation Incubate at 37°C (Continuous Monitoring) Reaction->Incubation Read Spectrophotometric Read (Absorbance at 405 nm) Incubation->Read Analysis Data Transformation (Calculate Specific Activity) Read->Analysis

Self-validating spectrophotometric workflow for continuous p-nitrophenol release monitoring.

Step 4: Data Transformation

Extract the initial linear velocity ( V0​ ) from the first 2–5 minutes of the reaction curve. Calculate the true specific activity using the corrected absorbance:

ΔAcorrected​=ΔAExperimental​−(ΔASubstrateBlank​+ΔAEnzymeBlank​)

SpecificActivity(U/mg)=ϵ×d×Venzyme​×[Protein]ΔAcorrected​×Vtotal​​

(Where Vtotal​ is total well volume, ϵ is the molar extinction coefficient, d is the path length in cm, and [Protein] is the enzyme concentration in mg/mL).

References

  • Synergism between Cutinase and Pectinase in the Hydrolysis of Cotton Fibers' Cuticle. mdpi.com.
  • Extraction systems for isolating esterases having interfacial adsorption. redalyc.org.
  • Cell Surface Expression of Bacterial Esterase A by Saccharomyces cerevisiae and Its Enhancement by Constitutive Activation of the Cellular Unfolded Protein Response. nih.gov.
  • Scale-Up and Development of a One-Step Process for the Synthesis of Succinylcholine. acs.org.
  • The multifaceted nature of plant acid phosphatases: purification, biochemical features, and applic

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling Bis(4-nitrophenyl) Butanedioate in Bioconjugation

As a Senior Application Scientist, I frequently oversee the design and execution of complex bioconjugation workflows. Bis(4-nitrophenyl) butanedioate (BNPS), also known as di(p-nitrophenyl) succinate (CAS: 33109-58-9), i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the design and execution of complex bioconjugation workflows. Bis(4-nitrophenyl) butanedioate (BNPS), also known as di(p-nitrophenyl) succinate (CAS: 33109-58-9), is a highly efficient homobifunctional crosslinker. It is prominently used in the synthesis of diamide-linked γ-cyclodextrin dimers, which serve as advanced molecular-scale delivery systems for therapeutic agents like curcumin[1].

However, the very reactivity that makes BNPS valuable also dictates strict safety and handling protocols. This guide provides a self-validating system of operational procedures, ensuring both scientific integrity and laboratory safety.

Quantitative Hazard & Physicochemical Summary

Before handling BNPS, personnel must understand the quantitative risks associated with both the parent compound and its highly toxic leaving group, p-nitrophenol.

Chemical EntityMolecular WeightPrimary Hazard ClassificationKey Toxicity MetricsTarget Organs
Bis(4-nitrophenyl) butanedioate 360.28 g/mol Skin/Eye Irritant, Respiratory IrritantLD50: Not established (Treat as highly reactive ester)Respiratory tract, Skin
p-Nitrophenol (Hydrolysis Byproduct) 139.11 g/mol Acute Tox. 3 (Oral), Acute Tox. 4 (Dermal/Inhalation), STOT RE 2[2]Oral LD50: 202 mg/kg (Rat)[2] Inhalation LC50: 1.5 mg/L[2]Liver, Kidneys, Blood[2]
Mechanistic Hazard Analysis: The Causality of Risk

To handle BNPS safely, you must understand its chemical behavior. BNPS is an activated diester. The p-nitrophenyl groups are excellent leaving groups due to the strong electron-withdrawing nature of the nitro moiety.

  • Hydrolytic Instability: In the presence of atmospheric moisture, BNPS undergoes rapid hydrolysis. This side reaction yields succinic acid and two equivalents of p-nitrophenol (CAS: 100-02-7).

  • Toxicity Profile of the Leaving Group: The primary hazard of handling BNPS is the inadvertent generation of p-nitrophenol. p-Nitrophenol is highly toxic if swallowed (H301), harmful in contact with skin or inhaled (H312, H332), and is classified as a Specific Target Organ Toxicant (STOT RE 2) affecting the liver and kidneys[2]. Because p-nitrophenol is lipophilic, it readily penetrates the dermal barrier, making stringent skin protection non-negotiable.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety guidelines. The PPE selected must specifically mitigate the risks of active ester dust inhalation and dermal exposure to phenolic byproducts.

PPE CategorySpecification & MaterialCausal Rationale
Hand Protection Nitrile gloves (minimum 0.11 mm thickness) for standard powder handling.Nitrile provides excellent resistance to solid active esters. Critical Exception: If BNPS is dissolved in polar aprotic solvents (DMF/DMSO), switch to Butyl rubber or Neoprene. DMSO rapidly permeates nitrile, carrying toxic phenolic byproducts directly through the skin.
Eye Protection Tight-fitting chemical safety goggles (EN 166 / ANSI Z87.1 approved).BNPS dust and p-nitrophenol cause severe eye irritation. Standard safety glasses with side shields are insufficient against fine airborne particulates.
Body Protection Flame-retardant, fluid-resistant laboratory coat with knit cuffs.Knit cuffs prevent the accumulation of reactive ester dust on exposed wrists during weighing.
Respiratory Handling exclusively within a Class II Type B2 biological safety cabinet or chemical fume hood.Prevents inhalation of toxic dust (H332 hazard mitigation) during transfer operations[2].
Operational Plan: Step-by-Step Bioconjugation Protocol

This protocol outlines the use of BNPS for crosslinking amino-substituted cyclodextrins, a standard procedure in developing drug delivery vehicles[1].

Step 1: Environmental Preparation (Anhydrous Conditions)

  • Action: Purge the reaction vessel and chemical fume hood environment with inert gas (Argon or Nitrogen). Ensure all glassware is oven-dried.

  • Causality: BNPS is highly sensitive to atmospheric moisture. Water acts as a competing nucleophile, prematurely hydrolyzing the succinate ester. This reduces the bioconjugation yield and uncontrollably releases toxic p-nitrophenol into the workspace.

Step 2: Weighing and Transfer

  • Action: Tare a sealed vial on the analytical balance. Transfer BNPS inside the fume hood using a static-free spatula.

  • Causality: BNPS is a fine powder. Static charge can cause the powder to aerosolize. Inhalation of active ester dust causes severe respiratory irritation.

Step 3: Dissolution and Reaction

  • Action: Dissolve BNPS in an anhydrous, polar aprotic solvent such as pyridine or N,N-dimethylformamide (DMF)[3]. Introduce the substrate (e.g., 6A-amino-6A-deoxy-γ-cyclodextrin) dropwise.

  • Causality: Pyridine acts as both a solvent and a mild base catalyst, accelerating the aminolysis reaction[3]. Dropwise addition of the substrate maintains a high local concentration of the bifunctional crosslinker relative to the amine, statistically favoring intermolecular crosslinking (dimerization) over unwanted intramolecular cyclization[1].

Step 4: Quenching the Active Ester

  • Action: Upon reaction completion, quench unreacted BNPS by adding an excess of a primary amine (e.g., ethanolamine) or a mildly basic aqueous buffer (pH 8.5).

  • Causality: This step forces the complete consumption of the active ester, converting it into stable amides or succinic acid. Crucially, it intentionally releases all remaining p-nitrophenol from the unreacted crosslinker, allowing for predictable and controlled extraction during the purification phase.

Workflow Visualization

Workflow Prep Fume Hood Prep & Inert Gas Purge PPE Don Specialized PPE (Nitrile/Neoprene) Prep->PPE Weigh Weigh BNPS (Avoid Dust) PPE->Weigh React Bioconjugation (Anhydrous Solvent) Weigh->React Quench Quench Reaction (Releases p-Nitrophenol) React->Quench Waste Segregate Waste (Toxic Phenolic Stream) Quench->Waste

Operational workflow for safe handling and disposal of Bis(4-nitrophenyl) butanedioate.

Spill Response and Disposal Plan

A spill of BNPS or its reaction mixture must be treated fundamentally as a toxic phenol spill due to its rapid hydrolysis profile.

  • Solid Spill (Unreacted BNPS):

    • Do NOT dry sweep. Sweeping generates toxic, reactive dust.

    • Cover the spill with damp paper towels (using dilute sodium carbonate) to suppress dust and initiate controlled hydrolysis. Sodium carbonate neutralizes the resulting p-nitrophenol, forming a water-soluble, less volatile phenolate salt.

    • Collect using non-sparking tools and place in a sealed, labeled hazardous waste container.

  • Liquid Spill (Reaction Mixture containing p-Nitrophenol):

    • Absorb with inert materials (vermiculite or universal chemical binders).

    • Clean the surface with a mildly basic solution (e.g., 5% sodium carbonate) to solubilize residual p-nitrophenol, followed by a thorough water wash.

  • Disposal Segregation:

    • All waste streams containing BNPS or p-nitrophenol must be strictly segregated into "Toxic Organic Waste (Phenolic)." Do not mix with general halogenated or non-halogenated solvent waste, as phenols can react unpredictably with strong oxidizers or acids.

References
  • [1] Title: Femtosecond Transient Absorption Spectroscopy of the Medicinal Agent Curcumin in Diamide Linked γ-Cyclodextrin Dimers Source: ACS Publications (The Journal of Physical Chemistry B) URL: [Link]

  • [3] Title: Mono-6-Substituted Cyclodextrins—Synthesis and Applications Source: MDPI URL: [Link]

  • [2] Title: Safety Data Sheet - p-Nitrophenol Source: MP Biomedicals URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Bis(4-nitrophenyl) butanedioate
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Bis(4-nitrophenyl) butanedioate
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